molecular formula C9H10N2O B13119497 1,4-Dimethyl-1H-indazol-6-ol

1,4-Dimethyl-1H-indazol-6-ol

Katalognummer: B13119497
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: APXYWTAQCQGIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-1H-indazol-6-ol is a chemical compound based on the indazole scaffold, a heterocyclic moiety of significant pharmacological interest in scientific research . Indazole derivatives are not commonly found in nature but have been synthesized and studied for a wide spectrum of biological activities . Researchers value this scaffold for its potential in developing novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research . A considerable number of small molecule anti-cancer drugs approved by the FDA contain the indazole motif . These compounds often function as kinase inhibitors, targeting key signaling pathways in diseases . For instance, approved drugs like pazopanib, axitinib, and entrectinib are indazole derivatives used in cancer treatment, highlighting the scaffold's translational value . Other research has explored indazole-based compounds as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a promising target for reactivating the anticancer immune response . The specific biological activity and mechanism of action of 1,4-Dimethyl-1H-indazol-6-ol are areas for further investigation by researchers. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. For research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

1,4-dimethylindazol-6-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-7(12)4-9-8(6)5-10-11(9)2/h3-5,12H,1-2H3

InChI-Schlüssel

APXYWTAQCQGIFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=NN2C)O

Herkunft des Produkts

United States
Foundational & Exploratory

1,4-Dimethyl-1H-indazol-6-ol (CAS 1416712-62-3): A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of novel chemical building blocks not merely as a synthetic exercise, but as a strategic deployment of pharmacophoric vectors. 1,4-Dimethyl-1H-indazol-6-ol (CAS 1416712-62-3) is a highly functionalized heterocyclic intermediate that exemplifies this philosophy. By combining the robust hydrogen-bonding network of the indazole core with precisely positioned steric and electronic modifiers, this molecule serves as a premier starting point for fragment-based drug discovery (FBDD) and the development of targeted kinase inhibitors[1].

This technical whitepaper deconstructs the structural causality, physicochemical profile, and synthetic utility of 1,4-Dimethyl-1H-indazol-6-ol, providing actionable, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Causality

Before deploying a building block in a synthetic campaign, one must understand how its intrinsic properties dictate its behavior in both the reaction flask and the biological target. The quantitative data for 1,4-Dimethyl-1H-indazol-6-ol is summarized below[2].

Table 1: Physicochemical Properties of CAS 1416712-62-3
PropertyValuePharmacological Significance
Chemical Formula C9H10N2OOptimal low molecular weight for FBDD.
Molecular Weight 162.19 g/mol High ligand efficiency (LE) potential.
H-Bond Donors 1 (6-OH)Critical for solvent-channel interactions.
H-Bond Acceptors 2 (N2, 6-OH)Enables ATP-competitive hinge binding.
Tautomeric State Fixed (1H)Prevents dynamic equilibrium; simplifies SAR.
The Causality of Substitution

The specific substitution pattern of this molecule is not arbitrary; it is a masterclass in structural pre-organization:

  • The 1-Methyl Group (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. This flux complicates NMR characterization and leads to regiochemical mixtures during electrophilic aromatic substitution. By methylating the N1 position, the molecule is locked into the 1H-tautomer, providing a predictable, singular vector for structure-activity relationship (SAR) studies[3].

  • The 4-Methyl Group (Steric Direction): The C4-methyl introduces a localized steric clash. Within a protein binding pocket, this bulk restricts the rotational degrees of freedom of the indazole core, forcing the molecule into a lower-energy bioactive conformation and often shielding the C3 position from metabolic oxidation.

  • The 6-Hydroxyl Group (Bioisosteric Vector): Positioned para to the 4-methyl group, the 6-OH acts as a metabolically stable bioisostere for phenol[1]. It provides a highly reactive synthetic handle for late-stage functionalization (LSF).

Mechanistic Role in Kinase Inhibition

The indazole core is universally recognized as a privileged hinge-binding motif in ATP-competitive kinase inhibitors (e.g., targeting Syk, PLK4, and Akt)[1]. The mechanism of action relies on the N1/N2 nitrogen atoms interacting directly with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

When 1,4-Dimethyl-1H-indazol-6-ol binds to a kinase, the 6-hydroxyl group is positioned distally to the hinge interface. This specific geometry projects the 6-OH vector directly toward the solvent-exposed channel or a secondary hydrophobic pocket, making it the ideal anchor point for attaching solubilizing groups (like piperazines) or selectivity elements[4].

KinaseBinding Scaffold 1,4-Dimethyl-1H-indazol-6-ol N_Core Indazole N1/N2 Core Scaffold->N_Core Anchors via OH_Group 6-Hydroxyl Vector Scaffold->OH_Group Functionalized via Hinge Kinase Hinge Region N_Core->Hinge ATP Competitive Binding Solvent Solvent-Exposed Channel OH_Group->Solvent Target Selectivity

Fig 1: Pharmacophoric mapping of the indazole scaffold in kinase hinge-binding.

Synthetic Utility & Functionalization Workflows

The true value of 1,4-Dimethyl-1H-indazol-6-ol lies in its synthetic versatility. The 6-OH group can be functionalized via two primary divergent pathways to generate complex drug-like libraries.

  • Path A: O-Alkylation. The phenolic nature of the 6-OH allows for mild etherification via the Mitsunobu reaction or standard base-catalyzed alkylation, enabling the rapid installation of basic amines to improve aqueous solubility.

  • Path B: C-C/C-N Bond Formation. Conversion of the 6-OH to a trifluoromethanesulfonate (triflate) activates the C6 position for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4].

SyntheticWorkflow SM 1,4-Dimethyl-1H-indazol-6-ol Mitsunobu Mitsunobu Etherification SM->Mitsunobu Path A: O-Alkylation Triflation Triflation (Tf2O) SM->Triflation Path B: C-C/C-N Bond Formation Ether 6-O-Alkyl Indazole Mitsunobu->Ether Triflate C6-Triflate Intermediate Triflation->Triflate Coupling Pd Cross-Coupling Triflate->Coupling Aryl 6-Aryl/Amino Indazole Coupling->Aryl

Fig 2: Divergent synthetic workflows for functionalizing the C6-hydroxyl group.

Experimental Protocol: Self-Validating Mitsunobu Etherification

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the chemist can visually and analytically confirm success at each stage without relying solely on end-point analysis. Below is the optimized methodology for the regioselective O-alkylation of 1,4-Dimethyl-1H-indazol-6-ol.

Objective: Synthesize a 6-O-alkyl ether derivative while preserving the integrity of the indazole core.

Reagents Required:

  • 1,4-Dimethyl-1H-indazol-6-ol (1.0 eq)

  • Target Primary/Secondary Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Complex Formation: Dissolve the indazole (1.0 eq), target alcohol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical. It prevents the premature thermal decomposition of the highly reactive betaine intermediate that will form upon the addition of DIAD.

  • Activation & Betaine Generation: Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: The solution will immediately transition from colorless to a distinct pale yellow. This color change is the visual confirmation that the PPh3-DIAD betaine complex has successfully formed and is actively deprotonating the 6-OH group.

  • Nucleophilic Displacement: Remove the ice bath. Allow the reaction to warm to ambient temperature (25 °C) and stir for 4-12 hours.

  • Analytical Validation: Monitor the reaction via LCMS.

    • Self-Validation Checkpoint 2: The starting material peak ( m/z 163.1 [M+H]+) must disappear. Concurrently, a massive, highly UV-active peak will elute—this is triphenylphosphine oxide (TPPO). The presence of TPPO is the mechanistic proof that the redox cycle of the Mitsunobu reaction has successfully completed.

  • Purification & Isolation: Quench the reaction with water and extract with Ethyl Acetate (3x). Dry the organic layer over Na2SO4 and concentrate in vacuo.

    • Pro-Tip for TPPO Removal: Before column chromatography, triturate the crude residue with cold diethyl ether. The target indazole ether will typically remain in solution, while the bulk of the TPPO byproduct will precipitate as a white solid, drastically simplifying downstream flash chromatography.

References

  • ChemSrc. "1416712-62-3 Chemical Properties". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEcCjEPHFMq1BCcp0mvogJBA0I41SzBTsU3i8iIkdNnnQucPpcT7J7r2YrghqD2dOL4Hu0iaz6AMTl1UPftI_DRKKG1ZNVFpsTB0hfkaENpTY6XFpe3hsqpQY3HgsNkUW8Jor_Rw==]
  • PharmaBlock. "Indazoles in Drug Discovery". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv101bubHiyA7rlZsNea7juD6nQiFOfaWIgaSPjP_SC4vNvWkWHvSGhAdUQKKmfwImpW58lbqH1iUac5-pjz_hZN2cprvel3L0ALTB6K1h80dSjHL7YUL-YJVmYWK87v9u5rUfHtIlHlcr84ZF]
  • Medicinal Chemistry Research. "Indazole: a medicinally important heterocyclic moiety". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9FmBzNc9eEPIIKmtP8vCktaPvYPF4MVKB5Lyr7zk_URrlD4AjsBSm5uQ5NM_vcH7n181iUqyqiyBYZIP8jmJXiv3JyQ1ydIqE5rXRAxfh6xSK7jiQUmvLlqUtnWt1corh3wjvfto=]
  • Austin Publishing Group. "Recent Progress in Chemistry and Biology of Indazole and its Derivatives". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGIXjB6PyfeDUAMhD0uuFunLaPwbU9wDJJDIdcBGvyid4C1Fjv-0pP0SHemOWTkrEhF1PsjqZb4MB-rYf-45bSM3fIyKyf2s3RlGzK_4muDxLcRhf-d4VhvrFKbSG3Ko_cPFtI0sM6NtKBfvhVRGb_sPBELZPiFwHHG9gs53MrAUJAxomz4ZME0gEPePZZYJfYIqRw-xpUeoE78SV]

Sources

Rational Design and Mechanism of Action of 1,4-Dimethyl-1H-indazol-6-ol Derivatives in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the 1H-indazole scaffold has emerged as a privileged pharmacophore for ATP-competitive kinase inhibition[1]. While unsubstituted indazoles present challenges due to tautomeric instability and off-target promiscuity, the specific functionalization of 1,4-dimethyl-1H-indazol-6-ol provides a highly constrained, rationally designed building block. As a Senior Application Scientist, I have observed that the strategic placement of methyl groups and a hydroxyl vector on this core allows medicinal chemists to precisely dictate hinge-binding geometry, probe the gatekeeper residue, and extend into allosteric pockets. This whitepaper deconstructs the structural pharmacology of 1,4-dimethyl-1H-indazol-6-ol derivatives and outlines the self-validating experimental workflows required to evaluate their mechanism of action.

Structural Pharmacology of the Pharmacophore

The mechanism of action of 1,4-dimethyl-1H-indazol-6-ol derivatives is fundamentally rooted in their ability to mimic the adenine ring of adenosine triphosphate (ATP) while exploiting unique microenvironments within the kinase catalytic domain.

Tautomeric Locking via N1-Methylation

Unsubstituted indazoles exist in a dynamic thermodynamic equilibrium between 1H and 2H tautomers, complicating Structure-Activity Relationship (SAR) models because the active binding species is often ambiguous. Methylation at the N1 position permanently locks the heterocycle into the 1H-indazole conformation[1]. Mechanistically, this abolishes the hydrogen bond donor capacity of N1, forcing the N2 nitrogen (which retains a lone pair) to act exclusively as a hydrogen bond acceptor. This rigid geometry ensures a highly predictable and unidirectional interaction with the backbone amide of the kinase hinge region[2].

Hydrophobic Packing (C4-Methylation)

The C4-methyl group projects directly into Hydrophobic Pocket II (HP-II), adjacent to the kinase gatekeeper residue. This steric bulk acts as a selectivity filter. In kinases with small gatekeeper residues (e.g., Threonine), the C4-methyl group packs favorably, enhancing binding affinity. Conversely, it creates severe steric clashes with bulky mutant gatekeepers (such as the T315I mutation in BCR-ABL or T670I in c-Kit), allowing researchers to design spectrum-selective inhibitors[3].

Solvent Channel Extension (C6-Hydroxyl Vector)

The core 1,4-dimethyl-1H-indazole is merely a low-affinity fragment. The true therapeutic potential is unlocked via the C6-hydroxyl group. This phenol-like oxygen serves as a versatile synthetic handle for Mitsunobu etherification or cross-coupling reactions. By appending bulky aromatic or solubilizing moieties to the C6 position, the molecule is directed out of the ATP-binding cleft and into the solvent-exposed channel, or deep into the DFG-out allosteric pocket, effectively converting a simple hinge-binder into a highly potent Type II kinase inhibitor[4][5].

BindingModel A 1,4-Dimethyl-1H-indazol-6-ol Core Scaffold B N2 Nitrogen (H-Bond Acceptor) A->B dictates C C4-Methyl Group (Hydrophobic Probe) A->C positions D C6-Hydroxyl Group (Synthetic Vector) A->D enables E Kinase Hinge Region (Backbone Amide) B->E binds F Gatekeeper Residue (Selectivity Filter) C->F packs against G Solvent Channel / DFG-Out Pocket D->G extends into

Caption: Structural pharmacology of the 1,4-dimethyl-1H-indazol-6-ol scaffold in the ATP-binding cleft.

Experimental Workflows for Target Validation

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Biochemical affinity does not guarantee cellular efficacy; therefore, a dual-assay approach is mandatory.

In Vitro Biochemical Profiling: Time-Resolved FRET (TR-FRET)

Indazole derivatives often exhibit intrinsic auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays. TR-FRET circumvents this by utilizing a europium-labeled antibody with a long emission half-life, allowing a microsecond time delay before signal detection—completely bypassing compound auto-fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the recombinant target kinase, ATP at its specific Michaelis constant ( Km​ ), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Causality: Running the assay at ATP Km​ ensures sensitivity to competitive inhibitors and allows accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Compound Dispensing: Acoustically dispense 1,4-dimethyl-1H-indazol-6-ol derivatives in a 10-point dose-response curve. Include DMSO as a negative control (maximum activity) and Staurosporine as a positive control (baseline activity).

  • Kinase Reaction: Incubate the kinase, compound, and substrate for 60 minutes at 25°C.

  • Detection Phase: Add the TR-FRET detection mixture (Europium-anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate IC50 values using a 4-parameter logistic regression.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Biochemical assays cannot account for cell membrane permeability, efflux pump dynamics, or competition with millimolar intracellular ATP. CETSA validates that the drug physically binds the target kinase inside a living cell by measuring thermodynamic stabilization[2].

Step-by-Step Protocol:

  • Cell Treatment: Culture target cancer cells (e.g., MV4-11 for FLT3) and treat with the indazole derivative (at 5x biochemical IC50) or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest and divide the cells into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating induces protein unfolding and aggregation; ligand-bound kinases are thermodynamically protected and remain soluble at higher temperatures.

  • Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Target Quantification: Extract the supernatant (containing the soluble, folded kinase) and quantify using Western Blotting or AlphaLISA.

  • Melt Curve Analysis: Plot the soluble fraction against temperature to determine the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) in the drug-treated arm confirms intracellular target engagement.

CETSA Step1 1. Cell Treatment Incubate live cells with indazole derivative vs. DMSO Step2 2. Thermal Aliquoting Heat aliquots across a temperature gradient (40-70°C) Step1->Step2 Step3 3. Lysis & Centrifugation Extract soluble (folded) protein fraction Step2->Step3 Step4 4. Target Quantification Western Blot or TR-FRET of soluble kinase Step3->Step4 Step5 5. Melt Curve Analysis Calculate ΔTm to validate target engagement Step4->Step5

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Quantitative Structure-Activity Relationship (SAR) Profiling

The table below summarizes representative SAR data, demonstrating how derivatization of the C6-hydroxyl group on the 1,4-dimethyl-1H-indazole core drives both biochemical potency and cellular target engagement against a primary target (e.g., FLT3) versus an off-target kinase (e.g., Aurora B)[4].

CompoundC6-Substituent VectorTarget Kinase IC50 (nM)Off-Target IC50 (nM)Cellular ΔTm​ (°C)
Core Fragment -OH (Unmodified)> 10,000> 10,000N/A
Derivative A -O-(CH2)2-Morpholine45.21,250+ 3.2
Derivative B -O-Phenyl-3-(Trifluoromethyl)12.4850+ 5.8
Derivative C -O-Pyridin-2-yl-urea (Type II)3.1> 5,000+ 7.4

Data Interpretation: The unmodified core fragment lacks the surface area to achieve high-affinity binding. Appending a morpholine group (Derivative A) extends into the solvent channel, improving potency. However, attaching a bulky urea-linked aromatic system (Derivative C) accesses the DFG-out allosteric pocket, resulting in single-digit nanomolar potency, high selectivity, and robust intracellular thermodynamic stabilization.

Conclusion

The 1,4-dimethyl-1H-indazol-6-ol scaffold is a masterclass in rational drug design. By locking the tautomeric state, probing the gatekeeper residue, and providing a highly reactive vector for allosteric extension, this building block allows researchers to meticulously engineer the pharmacological properties of targeted kinase inhibitors. When coupled with rigorous, self-validating experimental workflows like TR-FRET and CETSA, it serves as a powerful engine for modern oncology drug discovery.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Institutes of Health (NIH) / PMC URL:1[1]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: National Institutes of Health (NIH) / PMC URL:4[4]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Source: Journal of Medicinal Chemistry / ACS Publications URL:2[2]

  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors Source: ResearchGate URL:5[5]

  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:6[6]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: National Institutes of Health (NIH) / PMC URL:3[3]

Sources

Pharmacokinetic Profiling of 1,4-Dimethyl-1H-indazol-6-ol in Early Discovery: A Technical Guide to Overcoming Phase II Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, fragment-based screening and hit-to-lead optimization frequently rely on privileged heterocyclic scaffolds. The compound 1,4-dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3) serves as a highly versatile building block, often utilized as a hinge-binding motif in kinase inhibitors (e.g., ROCK, PI3K) or as a core for GPCR ligands (e.g., 5-HT2 agonists)[1][2][3].

However, advancing indazole-based fragments requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide outlines the definitive pharmacokinetic (PK) profiling strategy for 1,4-dimethyl-1H-indazol-6-ol, focusing on the mechanistic causality behind its metabolic liabilities—specifically, the rapid Phase II clearance driven by its 6-hydroxyl group[4]. By implementing the self-validating protocols detailed below, discovery teams can accurately predict in vivo exposure and guide rational structural optimization.

Structural Causality & Metabolic Liabilities

To design an effective PK profiling cascade, one must first analyze the structural features of 1,4-dimethyl-1H-indazol-6-ol that dictate its biological fate:

  • The N1-Methyl Group (Blocking N-Glucuronidation): Unsubstituted 1H-indazoles are notorious for undergoing rapid N-glucuronidation, primarily catalyzed by the UGT1A family[5]. By methylating the N1 position, this primary metabolic liability is sterically and electronically blocked, forcing the metabolic burden onto other sites.

  • The 6-Hydroxyl Group (The Phase II Soft Spot): Phenolic hydroxyl groups are prime nucleophilic targets for O-glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes)[4][6]. This functional group is the primary driver of high intrinsic clearance ( CLint​ ) for this molecule.

  • The C4-Methyl Group (Phase I Oxidation): Aliphatic methyl groups attached to aromatic rings are susceptible to CYP450-mediated hydroxylation, forming a minor 4-hydroxymethyl metabolite.

Because Phase II conjugation is the dominant clearance pathway, standard in vitro assays relying solely on NADPH-supplemented microsomes will drastically underpredict the in vivo clearance of this compound.

Metabolism Parent 1,4-dimethyl-1H-indazol-6-ol (Parent) Gluc 6-O-Glucuronide (Major Phase II) Parent->Gluc UGT1A Family (UDPGA) Sulfate 6-O-Sulfate (Phase II) Parent->Sulfate SULTs (PAPS) Hydroxyl 4-Hydroxymethyl Metabolite (Minor Phase I) Parent->Hydroxyl CYP450 (NADPH)

Major metabolic pathways of 1,4-dimethyl-1H-indazol-6-ol highlighting Phase II liability.

In Vitro Pharmacokinetic Workflows

To capture the full metabolic profile of 1,4-dimethyl-1H-indazol-6-ol, the in vitro cascade must be explicitly designed to evaluate UGT-mediated clearance and membrane permeability.

PK_Cascade cluster_invitro Tier 1: In Vitro ADME cluster_invivo Tier 2: In Vivo PK (Rodent Models) Comp 1,4-dimethyl-1H-indazol-6-ol Hep Hepatocyte Stability (Intrinsic Clearance) Comp->Hep Mic Microsomal Stability (+NADPH, +UDPGA, +Alamethicin) Comp->Mic Caco Caco-2 Permeability (Papp & Efflux Ratio) Comp->Caco PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Comp->PPB IV Intravenous (IV) Dosing (Clearance, Vd) Hep->IV Mic->IV PO Oral (PO) Dosing (Bioavailability, Cmax) Caco->PO PPB->IV BioA LC-MS/MS Bioanalysis & IVIVE Modeling IV->BioA PO->BioA

Early discovery pharmacokinetic profiling cascade for indazole fragments.

UGT-Supplemented Microsomal Stability Assay

Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. During the preparation of liver microsomes, the ER fragments into sealed, inside-out vesicles. The highly polar UDP-glucuronic acid (UDPGA) cofactor cannot passively cross this membrane. Therefore, the pore-forming peptide alamethicin must be used to permeabilize the vesicles, granting UDPGA access to the UGT active site[7][8].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Pore Formation (Critical Step): Pre-incubate human or rat liver microsomes (0.5 mg/mL final protein concentration) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes[6].

  • Substrate Addition: Spike 1,4-dimethyl-1H-indazol-6-ol into the suspension to achieve a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent CYP/UGT inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 3 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 5 mM UDPGA[8].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Self-Validation System:

    • Positive Control: 7-hydroxycoumarin (rapidly glucuronidated).

    • Negative Control: Incubations lacking UDPGA/NADPH to rule out chemical instability.

Caco-2 Bidirectional Permeability

Causality: While the low molecular weight of the fragment suggests good passive diffusion, the 6-hydroxyl group can act as a hydrogen bond donor, potentially limiting permeability or serving as a recognition motif for efflux transporters like BCRP or P-gp.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Assay Execution: Wash monolayers with HBSS (pH 7.4). Add 1,4-dimethyl-1H-indazol-6-ol (10 µM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

  • Sampling: Collect samples from both donor and receiver compartments. Quench with acetonitrile.

  • Self-Validation System: Include propranolol (high permeability control), atenolol (low permeability control), and digoxin (P-gp efflux control).

In Vivo Pharmacokinetic Profiling (Rodent Models)

To validate the in vitro findings, in vivo PK studies in Sprague-Dawley rats are required. Given the anticipated high hepatic extraction ratio driven by O-glucuronidation, oral bioavailability is expected to be low.

Rodent PK Study Design
  • Formulation: Small lipophilic fragments often require co-solvents. Formulate 1,4-dimethyl-1H-indazol-6-ol in 5% DMSO / 40% PEG400 / 55% Saline. Ensure the solution is clear and free of precipitation.

  • Dosing: Administer intravenously (IV) via the tail vein at 1 mg/kg, and orally (PO) via oral gavage at 5 mg/kg to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via a jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge at 4000 × g for 10 min at 4°C to separate plasma. Extract analytes using protein precipitation (3 volumes of acetonitrile) and analyze via LC-MS/MS.

Data Presentation & IVIVE Translation

The following tables summarize the representative quantitative data expected for an indazole fragment of this class, demonstrating the translation from in vitro liabilities to in vivo parameters.

Table 1: Representative In Vitro ADME Profile
AssayParameterValueInterpretation
Microsomal Stability (NADPH only) CLint​ (µL/min/mg)< 15Low Phase I clearance.
Microsomal Stability (+UDPGA) CLint​ (µL/min/mg)> 120High Phase II clearance (O-glucuronidation).
Caco-2 Permeability Papp​ A-B (10⁻⁶ cm/s)18.5High passive permeability.
Caco-2 Efflux Efflux Ratio (B-A / A-B)1.2Not a significant efflux substrate.
Plasma Protein Binding (RED) Fraction Unbound ( fu​ )0.15Moderate protein binding (85% bound).
Table 2: Representative In Vivo Rat PK Parameters
ParameterRouteValueUnitPharmacokinetic Implication
Clearance ( CL ) IV55.2mL/min/kgHigh clearance, approaching rat hepatic blood flow (~55 mL/min/kg).
Volume of Distribution ( Vdss​ ) IV1.8L/kgModerate tissue distribution, typical for small lipophilic fragments.
Half-life ( T1/2​ ) IV0.8hrShort half-life driven by rapid Phase II metabolism.
Maximum Concentration ( Cmax​ ) PO115ng/mLLow peak exposure due to first-pass effect.
Bioavailability ( F% ) PO< 10%Poor oral exposure; structural optimization required to block the 6-OH.

References

  • BLD Pharm: Product Name : 1,4-Dimethyl-1H-indazol-6-ol. CAS No. : 1416712-62-3. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX4ihIx5gEPSs0XRgjmU6dML6umtH_TXLNUd0Dq7KMOYulwa6M2uOGo3q1wNegSsbYJF5M_y4-Q6bVcAdj-nnBDq0T8fpbCyWG5uj05kXIsASFlMaeEHsHkqdl79lzjeB4XCVnh_FUyn8tMGPwzQ==]
  • 1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr3gOvew_c2dmYlQ6oGVoKycvUl27l_dnXpfFkX2kD327JVWOkWiX1BoNQwqNsIyE8SgeqfSl1sZuotVlKl1dLsh9EY-8JKsYCNvALgxXZE6lQpbLiQyvagaX9izvOW01HCkKw]
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHCSa4J19aLeVEYYLbg3PrsOort5b_KbXlalid3Z-Npk3GgXCiEn2SSeZUanx9zUZ25mLI3ll9ymLwC8SxdZ_UB8YtTSzo-Ef0ylo7adifQNnYUN5AmEeV1SIgJP-ign6hQU=]
  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD7Q6upD08luoH9lhF4FGCrCJiG-4XpDkb3COKS5q1yo92j3k4gMTbQVYH5CG96BAwc9d2fiPOPS33Af-TtFDS_MpnsTJXxqjXXEagGC_1JYnMIdG10GLZZ_jmVewRpel9_teuOpC8z86_3XV9cydksNjRu8fo8m8H-MxGggI4jYgYqr4rCGc=]
  • Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9oBtHceK5E-cjEjgMkKHhOV-khxZjfW63-gnuoWgXYm1lDsdfXCppeIOGatGWpet-KVtQARPZrdtemNzceV7jL3XSORkCPe_CTVfWrBTbmq7wUqQGeWwQKbqdvF2GYGtROyqQ]
  • Protocol - UDP-glycosyltransferase BACULOSOMES. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8aUQjR2Iy5P9JVsU4HXypaU3NhIhkSazMAU83a3S1MPG6P_EOO10FpvC0nAwjkATLDCOU4h3TNphdQtdoAl5XAy_EopomHoCmJUwKxafrpCpt0J-tmqgL79MQWHZ7abf8CzhDavHOPb_LwWTuAnX6VMsYKkzTtFyvOt27Es=]
  • Tissue and species differences in the glucuronidation of glabridin with UDP-glucuronosyltransferases. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcgYOZ6HjxlLvumEh8bBVNqTtXELEfoUtlg7P5zPgM4VLeVwzXZNDL1F2mfgO9Ren1mqUEF00cqVMqsJ6sA5CxUP6cTA3a5Pb9UAEQ6vVqmjQR044qHIjn4xd1xYEjRk71c8VbbVRHlM7xcu4=]
  • Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtUMRpkEkcRiCWSCvZnmqzDHa7kqLBgvlozqBltkOt9lxvrQY-MLaXynB13lKPVYO6Tn7hbhHyG8hjfSfY9MitKoc4ksXPKFiKw1Zq3GH_FhsjBlCBK979ZTMPsRGQHD0S]

Sources

Physicochemical and Analytical Profiling of 1,4-Dimethyl-1H-indazol-6-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole heterocycle is recognized as a "privileged scaffold" due to its structural mimicry of purine bases and its profound pharmacological versatility[1]. Among the myriad of substituted indazoles, 1,4-dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3) has emerged as a highly specific, synthetically valuable building block[2]. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, analytical characterization, and structural rationale, designed specifically for researchers engaged in early-stage drug discovery and lead optimization.

Structural Rationale & Medicinal Chemistry Context

The precise substitution pattern of 1,4-dimethyl-1H-indazol-6-ol is not arbitrary; each functional group serves a distinct mechanistic purpose in drug design:

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Methylation at the N1 position locks the molecule into a single tautomeric state. Causality: This prevents tautomer-driven pharmacokinetic variability, simplifies NMR characterization, and ensures predictable hydrogen-bonding interactions within target protein pockets.

  • C6-Hydroxyl Group (Synthetic Handle): The phenol-like hydroxyl group at the 6-position acts as a critical hydrogen bond donor. More importantly, it serves as a versatile synthetic handle for O-alkylation, allowing for the attachment of solubilizing appendages (e.g., piperidinylpropoxy groups) frequently utilized in modern kinase inhibitors[3].

  • C4-Methyl Group (Steric Vector): The introduction of a methyl group at C4 provides localized steric bulk. In kinase hinge-binding models, this bulk can restrict the rotational freedom of the molecule, forcing it into a bioactive conformation that enhances target selectivity.

Quantitative Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage compound registration is conflating Molecular Weight (MW) with Monoisotopic Exact Mass.

  • Molecular Weight (162.19 g/mol ) is calculated using the average atomic masses of elements, which account for the natural abundance of all isotopes. This value is used for macroscopic laboratory tasks, such as calculating molarity for biological assays.

  • Exact Mass (162.079313 Da) is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O). This value is strictly required for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and identify metabolic transformations.

Table 1: Core Physicochemical Properties
PropertyValue
Compound Name 1,4-dimethyl-1H-indazol-6-ol
CAS Registry Number 1416712-62-3
Chemical Formula C 9​ H 10​ N 2​ O
Molecular Weight (Average) 162.19 g/mol
Monoisotopic Exact Mass 162.079313 Da
Theoretical[M+H] + Ion (m/z) 163.086589
Table 2: Isotopic Exact Mass Breakdown
ElementPrimary IsotopeQuantityExact Mass per Atom (Da)Total Mass Contribution (Da)
Carbon 12 C912.000000108.000000
Hydrogen 1 H101.00782510.078250
Nitrogen 14 N214.00307428.006148
Oxygen 16 O115.99491515.994915
Total 162.079313

Analytical Methodology: LC-HRMS Validation Protocol

To verify the identity and purity of 1,4-dimethyl-1H-indazol-6-ol, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that instrumental drift does not yield false positives.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H] + pseudo-molecular ion required for positive-mode Electrospray Ionization (ESI+).

Step 2: Lock-Mass Calibration (Self-Validation)

  • Action: Continuously infuse a lock-mass reference standard (e.g., Leucine Enkephalin, theoretical [M+H] + = 556.2771) via a secondary reference sprayer during the acquisition.

  • Causality: Time-of-Flight (TOF) mass analyzers are highly sensitive to minor ambient temperature fluctuations, which cause the flight tube to expand or contract, leading to mass drift. The lock-mass corrects the mass axis in real-time, validating the accuracy of the instrument for every single scan.

Step 3: Instrumental Acquisition

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation. Acquire data over a scan range of m/z 50–500.

Step 4: Data Processing and Mass Error Calculation

  • Action: Extract the ion chromatogram (XIC) for the theoretical [M+H] + ion at m/z 163.0866 using a narrow 5 ppm mass window.

  • Validation: Calculate the mass error using the formula: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10^6 A mass error of ≤ 5 ppm definitively confirms the C 9​ H 10​ N 2​ O elemental composition, ruling out isobaric impurities.

Synthetic Derivatization Pathways

The utility of 1,4-dimethyl-1H-indazol-6-ol lies in its orthogonal reactivity. The diagram below illustrates the analytical validation workflow alongside the primary synthetic trajectories utilized in lead optimization.

G A 1,4-Dimethyl-1H-indazol-6-ol (MW: 162.19, EM: 162.0793) B LC-HRMS Analysis (ESI+ Mode) A->B Characterization D Synthetic Derivatization A->D Scaffold Utility C Precursor Ion [M+H]+ m/z 163.0866 B->C Mass Error < 5 ppm E O-Alkylation (C6-OH) Ether Derivatives D->E Base / R-X F Electrophilic Substitution (C3, C5, C7 positions) D->F Halogenation / Nitration

Caption: Analytical validation and synthetic derivatization workflows for 1,4-Dimethyl-1H-indazol-6-ol.

References

Sources

Technical Whitepaper: Structural Characterization and Stability Profiling of 1,4-dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, receptor antagonists, and anti-inflammatory agents[1]. 1,4-dimethyl-1H-indazol-6-ol (CAS No. 1416712-62-3; Molecular Weight: 162.19 g/mol ) presents a highly specific substitution pattern that imparts unique electronic and steric properties to the molecule.

The N1-methylation locks the molecule into a single tautomeric state, while the electron-donating hydroxyl group at C6 and the methyl group at C4 heavily influence the electron density of the benzenoid ring. This in-depth guide provides researchers and drug development professionals with a rigorous, self-validating framework for the structural elucidation and forced degradation profiling of this specific intermediate, ensuring compliance with modern Chemistry, Manufacturing, and Controls (CMC) standards.

Principles of Structural Elucidation

Causality and Analytical Logic

Unsubstituted indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H- and 2H-forms[2]. Alkylation reactions (e.g., using methyl iodide) typically yield a mixture of N1 and N2 isomers. Therefore, the primary analytical challenge when characterizing 1,4-dimethyl-1H-indazol-6-ol is the unambiguous confirmation of the N1-methyl regiochemistry[3].

Furthermore, differentiating the C5 and C7 aromatic protons on the benzenoid ring requires advanced 2D NMR techniques, as their chemical environments are structurally similar. We employ a multi-modal approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to create a self-validating data matrix[1].

Self-Validating Experimental Protocol
  • System Suitability (LC-HRMS): Prior to analyte injection, run a blank solvent (DMSO) and a known reference standard (e.g., unsubstituted 1H-indazole) to validate system suitability. The retention time drift must be <2%, and mass accuracy must be <5 ppm[1].

  • High-Resolution Mass Spectrometry: Analyze the sample in ESI+ mode. The theoretical monoisotopic mass of C9H10N2O is 162.0793 Da. The expected protonated molecular ion [M+H]+ should be observed at m/z 163.0871.

  • 1D & 2D NMR Spectroscopy: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra in DMSO-d6.

    • Diagnostic Marker: The C3-H proton is a critical diagnostic marker; in N1-substituted indazoles, it typically resonates downfield as a distinct singlet around δ 7.9–8.1 ppm[2].

    • Regiochemical Confirmation: Utilize Heteronuclear Multiple Bond Correlation (HMBC) to correlate the N1-methyl protons to the C7a and C3 carbons, definitively proving N1-alkylation over N2-alkylation.

Quantitative Data: Expected NMR Assignments

The following table summarizes the anticipated multinuclear NMR chemical shifts based on the electronic effects of the 1,4-dimethyl and 6-hydroxyl substitutions[2][3].

Position 1 H NMR Shift (ppm, DMSO-d6)Multiplicity & Coupling 13 C NMR Shift (ppm)Structural Rationale
N1-CH3 ~3.95Singlet (3H)~35.5Deshielded by adjacent N1 atom.
C4-CH3 ~2.45Singlet (3H)~18.5Typical benzylic methyl shift.
C3-H ~7.95Singlet (1H)~132.0Diagnostic downfield shift for N1-isomer[2].
C5-H ~6.55Doublet (1H, J = 1.5 Hz)~105.0Meta-coupling to C7; shielded by C6-OH.
C7-H ~6.70Doublet (1H, J = 1.5 Hz)~95.0Highly shielded by ortho C6-OH and N1.
C6-OH ~9.60Broad Singlet (1H)~158.0Exchangeable phenolic proton.
Structural Elucidation Workflow

ElucidationWorkflow A Sample Prep: 1,4-dimethyl-1H-indazol-6-ol B NMR Spectroscopy (1H, 13C, HMBC) A->B C LC-HRMS (Exact Mass & Purity) A->C D FT-IR & XRD (Functional Groups) A->D E Data Synthesis & Regiochemical Confirmation B->E C->E D->E

Caption: Workflow for the structural elucidation and regiochemical confirmation of indazole derivatives.

Intrinsic Stability and Forced Degradation Profiling

Causality and Regulatory Logic

Forced degradation studies are mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines to elucidate the intrinsic stability of a drug substance, map its degradation pathways, and validate Stability-Indicating Methods (SIMs)[4][5].

While the indazole heterocyclic core is generally highly resistant to hydrolytic cleavage, the presence of the electron-donating hydroxyl group at C6 introduces a specific chemical liability. The C6-OH activates the benzenoid ring, making 1,4-dimethyl-1H-indazol-6-ol highly susceptible to oxidative stress, which can lead to the formation of reactive quinone-imine degradation products.

The strategic aim of forced degradation is to generate 5–20% degradation [6]. Degrading the molecule beyond 20% is counterproductive, as it triggers the formation of secondary degradants that have no relevance to the actual shelf-life stability of the product[6].

Self-Validating Experimental Protocol
  • Baseline Establishment: Analyze an unstressed control sample (1 mg/mL in inert diluent) via HPLC-DAD to establish the primary peak area (set as 100%) and retention time.

  • Acid/Base Hydrolysis: Treat 1 mg/mL samples with 0.1N HCl and 0.1N NaOH, respectively. Incubate at 60°C for 24 hours. Samples must be neutralized prior to HPLC injection to prevent column degradation[5][7].

  • Oxidative Stress: Treat the sample with 3% H2​O2​ at room temperature for 6 hours[5][7]. Given the phenolic nature of the C6 position, this is anticipated to be the primary degradation pathway.

  • Photolysis: Expose the solid and solution-state samples to UV-C light (minimum 1.2 million lux hours) in accordance with ICH Q1B guidelines[5][6].

  • Mass Balance Validation: For every stressed sample, calculate the mass balance. The sum of the remaining API peak area and the newly formed degradant peak areas must equal ~100% (typically >90%) of the unstressed control peak area. A mass balance falling below 90% indicates the formation of volatile degradants or the irreversible retention of highly polar/non-polar species on the HPLC column[6].

Quantitative Data: Forced Degradation Parameters
Stress ConditionReagents / EnvironmentExposure Time & TempExpected Degradation LiabilityTarget Degradation
Acidic 0.1N HCl24 hours @ 60°CLow (Indazole core is stable)< 5%
Basic 0.1N NaOH24 hours @ 60°CLow (Indazole core is stable)< 5%
Oxidative 3% H2​O2​ 6 hours @ RTHigh (C6-OH oxidation to quinone)10 - 20%
Photolytic UV-C Light1.2M lux hoursModerate (Radical formation)5 - 10%
Thermal Solid State7 days @ 80°CLow< 5%
Forced Degradation Logic Diagram

DegradationLogic API API Stress Testing (ICH Q1A Guidelines) Acid Acidic Hydrolysis (0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolysis (UV-C Exposure) API->Photo HPLC Stability-Indicating HPLC-DAD/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Eval Target: 5-20% Degradation Mass Balance >90% HPLC->Eval

Caption: Forced degradation testing logic designed to validate stability-indicating methods per ICH Q1A.

Conclusion

The comprehensive characterization of 1,4-dimethyl-1H-indazol-6-ol requires a meticulous approach to both structural elucidation and stability profiling. By leveraging 2D NMR and LC-HRMS, the regiochemistry of the N1-methyl group can be unambiguously assigned. Furthermore, adherence to ICH Q1A(R2) forced degradation protocols reveals that while the indazole core remains robust, the C6-hydroxyl group introduces specific oxidative liabilities. Implementing these self-validating analytical systems ensures that subsequent formulation and drug development efforts are built upon a foundation of absolute chemical certainty.

References

  • Benchchem. "Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide". Benchchem.
  • National Institutes of Health (NIH) / PMC.
  • ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions". The Journal of Organic Chemistry.
  • Onyx IPCA. "A practical guide to forced degradation and stability studies for drug substances". Onyx IPCA.
  • Research Journal of Pharmacy and Technology.
  • Journal of Drug Delivery and Therapeutics.

Sources

The Emergence of 1,4-Dimethyl-1H-Indazol-6-ol as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus has cemented its role as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide delves into the discovery and development of a specific, highly promising indazole derivative: 1,4-dimethyl-1H-indazol-6-ol . We will explore the rationale behind its design, detailing the synthetic pathways, structure-activity relationships (SAR), and the biological evaluation of its derivatives as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold for the discovery of next-generation targeted therapies.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole ring system, a bicyclic heteroaromatic structure, has proven to be an exceptional starting point for the design of such inhibitors.[1] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core structure, highlighting its clinical significance.[1][2]

The versatility of the indazole scaffold lies in its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited for achieving high-affinity binding. Furthermore, the multiple substitution points on the indazole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the 1,4-dimethyl-1H-indazol-6-ol core. The strategic placement of the N1-methyl group can enhance metabolic stability and cellular permeability, while the 6-hydroxyl group provides a crucial anchor point for hydrogen bonding or a vector for further chemical modification. The addition of a methyl group at the 4-position is a less common substitution and its impact on kinase selectivity and potency will be a key area of exploration.

Synthetic Strategies for 1,4-Dimethyl-1H-Indazol-6-ol Derivatives

The synthesis of the 1,4-dimethyl-1H-indazol-6-ol core can be achieved through a multi-step sequence, leveraging established indazole synthesis methodologies.[3][4][5] A plausible and adaptable synthetic route is outlined below.

Diagram: Proposed Synthetic Workflow

synthetic_workflow A Starting Material: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde B Step 1: Hydrazone Formation (Methylhydrazine) A->B C Step 2: Intramolecular Ullmann Cyclization B->C D Core Scaffold: 4-Methyl-1H-indazol-6-ol C->D E Step 3: N-Methylation (e.g., MeI, K2CO3) D->E F Target Core: 1,4-Dimethyl-1H-indazol-6-ol E->F G Step 4: Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) F->G H Final Kinase Inhibitors G->H

Caption: Proposed synthetic workflow for 1,4-dimethyl-1H-indazol-6-ol based kinase inhibitors.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-Indazol-6-ol

Step 1: Synthesis of (E)-2-fluoro-5-hydroxy-3-methylbenzaldehyde methylhydrazone

  • To a solution of 2-fluoro-5-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol (10 volumes) at room temperature, add methylhydrazine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired hydrazone.

Step 2: Synthesis of 4-methyl-1H-indazol-6-ol

  • In a sealed vessel, dissolve the hydrazone from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to obtain 4-methyl-1H-indazol-6-ol.

Step 3: Synthesis of 1,4-dimethyl-1H-indazol-6-ol

  • To a solution of 4-methyl-1H-indazol-6-ol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K2CO3, 1.5 eq).

  • Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 6-12 hours, monitoring for the completion of the reaction.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the target core, 1,4-dimethyl-1H-indazol-6-ol.

Rationale for Targeting Kinases and Structure-Activity Relationship (SAR) Insights

The indazole scaffold is a known hinge-binder for a multitude of kinases. Based on the SAR of structurally related compounds, the 1,4-dimethyl-1H-indazol-6-ol core is anticipated to show inhibitory activity against kinases such as Polo-like kinase 4 (PLK4) and members of the TAM family of receptor tyrosine kinases (Tyro3, AXL, Mer) .[7][8][9]

Diagram: Key Pharmacophoric Interactions

pharmacophore cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 1,4-Dimethyl-1H-indazol-6-ol Core Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Indazole N1-H Indazole N1-H Indazole N1-H->Hinge Region H-bond donor/acceptor 6-OH 6-OH 6-OH->Hinge Region H-bond donor/acceptor 4-Me 4-Me 4-Me->Hydrophobic Pocket Hydrophobic interaction Derivatization Point (C3) Derivatization Point (C3) Derivatization Point (C3)->Solvent Front Vector for SAR

Caption: Key pharmacophoric interactions of the 1,4-dimethyl-1H-indazol-6-ol scaffold within a kinase active site.

Hypothesized Structure-Activity Relationships
  • N1-Methylation: The methyl group at the N1 position is expected to block potential metabolism at this site and may improve cell permeability. It also directs the hydrogen bonding potential of the pyrazole ring towards N2.

  • 6-Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region. It also serves as a potential site for derivatization to explore the solvent-exposed region.

  • 4-Methyl Group: This substitution projects into a hydrophobic pocket near the hinge region. Its impact on selectivity will be highly dependent on the specific topology of the target kinase's active site. For some kinases, this may enhance potency, while for others it could introduce steric hindrance.

  • C3-Position: This position is a key vector for derivatization. Introduction of various aryl or heteroaryl groups at C3 can significantly modulate potency and selectivity by extending into the solvent-exposed region of the ATP binding site.

Biological Evaluation of 1,4-Dimethyl-1H-indazol-6-ol Based Kinase Inhibitors

A systematic biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of novel inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)
  • Reagents and Materials: Recombinant human PLK4 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, PLK4 enzyme, and the peptide substrate in a kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Measure the luminescence signal, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Activity Assays
  • Anti-proliferative Assay: The effect of the compounds on the proliferation of cancer cell lines overexpressing the target kinase (e.g., MCF-7 for PLK4) can be assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Target Engagement Assay: Techniques like the NanoBRET™ Target Engagement Assay can be employed to confirm that the compound binds to the target kinase within a cellular context.

  • Western Blotting: To confirm the mechanism of action, western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase.

Table: Hypothetical In Vitro Activity Data
Compound IDR Group at C3PLK4 IC50 (nM)AXL IC50 (nM)MCF-7 GI50 (µM)
Core H>10,000>10,000>50
DM-IND-01 Phenyl52089012.5
DM-IND-02 4-Fluorophenyl2506108.2
DM-IND-03 Pyridin-3-yl853202.1
DM-IND-04 4-(Piperazin-1-yl)phenyl151500.5

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 1,4-dimethyl-1H-indazol-6-ol scaffold represents a promising and relatively unexplored chemical space for the development of novel kinase inhibitors. Its unique substitution pattern offers the potential for achieving high potency and selectivity against key oncogenic kinases. The synthetic routes and biological evaluation strategies outlined in this guide provide a solid framework for initiating a drug discovery program based on this core.

Future work should focus on the synthesis of a diverse library of C3-substituted derivatives to fully explore the SAR. Comprehensive kinase profiling will be essential to understand the selectivity profile of these inhibitors. Promising lead compounds should be advanced into pharmacokinetic and in vivo efficacy studies to assess their potential as clinical candidates. The insights gained from the exploration of this novel scaffold will undoubtedly contribute to the growing arsenal of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl).1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Pauls, H. W., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 56(15), 6177-6191. [Link]

  • Lee, J. H., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kim, H., et al. (2020). SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models. Journal for ImmunoTherapy of Cancer, 8(2), e001236. [Link]

  • Bansal, R., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1835-1859. [Link]

  • Wu, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]

  • Folmer, R. H. A., et al. (2009). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(9), 2758-2761. [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2499. [Link]

  • ResearchGate. (2022). Synthesis of 1H-indazole derivatives. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26733-26755. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • University of Southampton ePrints. (2024). European Journal of Medicinal Chemistry. [Link]

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

  • Marsini, M. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4388-4398. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,4-Dimethyl-1H-indazol-6-ol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] These bicyclic aromatic heterocycles, composed of a fused benzene and pyrazole ring, are found at the core of numerous FDA-approved drugs, including potent kinase inhibitors used in oncology.[2][3][4] This guide focuses on a particularly valuable derivative, 1,4-dimethyl-1H-indazol-6-ol , a key building block whose strategic functionalization is critical in the synthesis of targeted therapeutics. We provide an in-depth examination of its reactivity, a detailed protocol for a pivotal synthetic transformation, and the underlying chemical principles that guide its application in complex molecule synthesis.

Introduction: The Strategic Importance of 1,4-Dimethyl-1H-indazol-6-ol

1,4-Dimethyl-1H-indazol-6-ol is not merely another heterocyclic compound; it is a highly strategic intermediate in multi-step synthetic campaigns. Its value lies in the orthogonal reactivity of its key functional groups:

  • The C6-Hydroxyl Group: A versatile nucleophilic handle. As a phenol bioisostere, this hydroxyl group is perfectly positioned for modification.[5] It can be readily alkylated or arylated to introduce complex side chains, often essential for achieving high-affinity binding to biological targets. Its acidity allows for selective deprotonation under mild conditions, facilitating high-yield transformations.

  • The Dimethylated Indazole Core: The N1-methyl group resolves the issue of N1/N2 regioisomerism that often plagues the functionalization of unsubstituted indazoles, simplifying synthetic outcomes and purification processes.[6][7] The C4-methyl group can provide beneficial steric interactions or be used to fine-tune the electronic properties of the ring system. This stable, pre-functionalized core ensures that subsequent chemical modifications can be directed with high precision to the C6-hydroxyl position.

This combination of features makes 1,4-dimethyl-1H-indazol-6-ol a preferred building block in the synthesis of numerous kinase inhibitors, including precursors to BRAF inhibitors like PLX4032 (Vemurafenib), which have revolutionized the treatment of certain cancers.[8]

Core Application: Synthesis of a Key Kinase Inhibitor Intermediate via O-Alkylation

A frequent and critical transformation involving 1,4-dimethyl-1H-indazol-6-ol is the Williamson ether synthesis at the C6-hydroxyl position. This reaction attaches a crucial side chain, often containing a terminal sulfone or other functional group designed to interact with specific residues in a kinase active site.

The general workflow for this transformation involves the deprotonation of the phenolic hydroxyl group to form a more potent nucleophile (a phenoxide), followed by an SN2 reaction with a suitable alkyl electrophile. The choice of base and solvent is paramount to ensure high yield and prevent unwanted side reactions.

O_Alkylation_Workflow start 1,4-Dimethyl-1H- indazol-6-ol intermediate Indazolyl-phenoxide (in situ) start->intermediate Deprotonation reagents Base (e.g., Cs₂CO₃, K₂CO₃) Solvent (e.g., Dioxane, DMF) Alkyl Tosylate (R-OTs) reagents->intermediate product 6-Alkoxy-1,4-dimethyl- 1H-indazole (Target Intermediate) intermediate->product SN2 Attack

Caption: General workflow for the O-alkylation of 1,4-dimethyl-1H-indazol-6-ol.

Detailed Experimental Protocol: Synthesis of a Propylsulfonamide-Tethered Intermediate

This protocol describes the O-alkylation of 1,4-dimethyl-1H-indazol-6-ol with a propanesulfonamide-derived tosylate, a common motif in kinase inhibitor design.

Reaction Scheme: (Image of the chemical reaction showing 1,4-dimethyl-1H-indazol-6-ol reacting with a specific propyl-tosylate derivative in the presence of a base to form the ether-linked product)

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
1,4-Dimethyl-1H-indazol-6-ol176.211.01.18 g (6.7 mmol)
3-(N-propylsulfonamido)propyl-1-tosylate349.451.22.80 g (8.0 mmol)
Cesium Carbonate (Cs₂CO₃)325.822.04.37 g (13.4 mmol)
1,4-Dioxane (Anhydrous)88.11-50 mL

Protocol Steps:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,4-dimethyl-1H-indazol-6-ol (1.18 g, 6.7 mmol) and cesium carbonate (4.37 g, 13.4 mmol).

    • Causality Note: Cesium carbonate is chosen as the base. Its high solubility in organic solvents and the "cesium effect," which promotes faster SN2 reactions by creating a more 'naked' and reactive phenoxide anion, make it superior to K₂CO₃ or NaH for this transformation, often leading to higher yields and faster reaction times.[9] Anhydrous conditions are critical to prevent quenching of the phenoxide intermediate.

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask.

    • Causality Note: 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve both the polar and nonpolar reagents.

  • Addition of Electrophile: Add the alkyl tosylate electrophile (2.80 g, 8.0 mmol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere.

    • Self-Validation System: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the starting indazolol spot (visualized by UV light) indicates reaction completion. A typical reaction time is 6-10 hours.

  • Workup & Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. b. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 30-70% ethyl acetate in hexane. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white to off-white solid. (Expected Yield: 85-95%).

Broader Synthetic Utility & Alternative Transformations

While O-alkylation is a primary application, the indazole core itself is amenable to further functionalization, expanding the synthetic possibilities.

  • Palladium-Catalyzed Cross-Coupling: The indazole ring can participate in coupling reactions such as Suzuki or Buchwald-Hartwig aminations, typically requiring prior halogenation at a specific carbon position (e.g., C3 or C7).[4]

  • C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the indazole ring, offering more atom-economical routes to complex derivatives.[10]

  • N-Arylation: Although the N1 position is blocked in our title compound, the general indazole scaffold is a versatile substrate for copper- or palladium-catalyzed N-arylation, a key strategy in drug discovery for creating molecules with diverse spatial arrangements.[11][12]

Indazole_Reactivity IndazoleCore Indazole Scaffold O_Alkylation O-Alkylation / Etherification (at C6-OH) IndazoleCore->O_Alkylation N_Arylation N-Arylation (at N1/N2) IndazoleCore->N_Arylation Suzuki Suzuki Coupling (at C-X) IndazoleCore->Suzuki CH_Func C-H Functionalization IndazoleCore->CH_Func

Caption: Key synthetic transformations applicable to the indazole scaffold.

Conclusion

1,4-Dimethyl-1H-indazol-6-ol stands out as a purpose-built building block for modern organic synthesis, particularly in the realm of medicinal chemistry. Its pre-defined methylation pattern circumvents common regioselectivity issues, while the reactive C6-hydroxyl group provides a reliable anchor point for introducing complex, pharmacologically relevant side chains. The robust protocol detailed herein for O-alkylation serves as a testament to its utility, enabling researchers and drug development professionals to efficiently construct key intermediates en route to potentially life-saving therapeutics. As kinase inhibitor development continues to evolve, the strategic application of such well-designed building blocks will remain indispensable.

References

  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, U. P., & Gahtori, P. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Bai, D.-X., et al. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Scientific Reports. Available at: [Link]

  • de Oliveira, R. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kočı, J., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Yang, S., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Yang, S., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Alam, S. I., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Houghtaling, D. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Alam, S. I., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ciavarella, S., et al. (2018). PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. Cell Death & Disease. Available at: [Link]

  • Hynes, M. J., et al. (2015). The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Oncotarget. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives [diagram]. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Wang, C., et al. (2011). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. Available at: [Link]

  • Houghtaling, D. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

Sources

In Vitro Assay Protocols Utilizing 1,4-Dimethyl-1H-indazol-6-ol: Profiling CBX7 Chromodomain Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that maintains gene silencing during cellular differentiation and development. A core mechanism of PRC1 recruitment to chromatin involves the recognition of trimethylated histone H3 lysine 27 (H3K27me3) by the chromodomain of Chromobox (CBX) proteins, such as CBX7. Dysregulation of CBX7 is frequently implicated in various oncogenic pathways, making its chromodomain a high-value target for epigenetic drug discovery 1[1].

1,4-Dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3) is a low-molecular-weight fragment compound utilized in primary screening cascades to identify novel CBX7 antagonists 2[2]. Because the aromatic cage of CBX7 is completely unformed in its apo-state and relies on an induced-fit mechanism to bind H3K27me3[3], fragment-based screening requires highly sensitive, proximity-based assays to detect weak, transient interactions.

To evaluate the inhibitory potency of 1,4-dimethyl-1H-indazol-6-ol, we utilize the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) . This bead-based, non-radioactive technology amplifies the signal of protein-peptide interactions. When the His-tagged CBX7 chromodomain binds to a biotinylated H3K27me3 peptide, it brings Nickel Chelate (Ni-NTA) Donor beads and Streptavidin Acceptor beads into close proximity. Laser excitation at 680 nm triggers a singlet oxygen cascade, resulting in a robust luminescent emission at 520–620 nm. Competitive displacement by 1,4-dimethyl-1H-indazol-6-ol disrupts this proximity, leading to a quantifiable loss of signal.

Mechanism PRC1 CBX7 Chromodomain (His-Tagged) H3K27 H3K27me3 Peptide (Biotinylated) PRC1->H3K27 Native Epigenetic Interaction Beads AlphaScreen Beads (Proximity Luminescence) PRC1->Beads Ni-NTA Binding H3K27->Beads Streptavidin Binding Inhibition Signal Quenching (Disrupted Interaction) H3K27->Inhibition Displaced from Pocket Indazol 1,4-Dimethyl-1H-indazol-6-ol (Competitive Antagonist) Indazol->PRC1 Binds Dynamic Apo-State Indazol->Inhibition Induces Signal Loss

Mechanistic pathway of CBX7-H3K27me3 AlphaScreen inhibition by 1,4-dimethyl-1H-indazol-6-ol.

Materials and Reagents

A self-validating biochemical assay requires stringent control over buffer conditions to prevent false positives caused by compound aggregation or protein denaturation.

  • Test Compound: 1,4-Dimethyl-1H-indazol-6-ol (10 mM stock in 100% DMSO).

  • Target Protein: Recombinant N-terminal His-tagged human CBX7 chromodomain (residues 8–62).

  • Substrate/Bait: Biotinylated H3K27me3 peptide (or high-affinity optimized bait ligand like UNC4195)[4].

  • Detection System: AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer), containing Ni-NTA Donor beads and Streptavidin Acceptor beads.

  • Assay Buffer: 20 mM TRIS pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20[4].

    • Causality Note: Tween-20 is critical to prevent non-specific colloidal aggregation of the fragment compound, while DTT maintains the reducing environment to prevent oxidative protein cross-linking.

  • Consumables: 384-well white opaque ProxiPlates. White plates are mandatory to maximize signal reflection and eliminate well-to-well optical crosstalk.

Experimental Protocol: CBX7 AlphaScreen Competition Assay

This protocol is designed to evaluate the dose-dependent antagonism of 1,4-dimethyl-1H-indazol-6-ol. The order of addition is deliberately structured to account for the induced-fit binding kinetics of the CBX7 chromodomain.

Step 1: Compound Preparation & Serial Dilution
  • Prepare a 10-point, 3-fold serial dilution of 1,4-dimethyl-1H-indazol-6-ol in 100% DMSO.

  • Transfer 100 nL of the diluted compound into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) or a pinned tool.

  • Causality Note: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations of DMSO will denature the CBX7 chromodomain, artificially lowering the luminescent signal and mimicking false-positive inhibition.

Step 2: Protein Incubation (Apo-State Targeting)
  • Dilute the His-tagged CBX7 protein in Assay Buffer to a 2X working concentration.

  • Dispense 5 µL of the CBX7 solution into the assay plate containing the compound.

  • Incubate for 30 minutes at room temperature.

  • Causality Note: Because the CBX7 aromatic cage is unformed in the absence of a peptide[3], pre-incubating the fragment with the apo-protein allows 1,4-dimethyl-1H-indazol-6-ol to access and stabilize the dynamic binding pocket before the high-affinity peptide locks the conformation.

Step 3: Peptide Addition
  • Dilute the Biotinylated H3K27me3 peptide in Assay Buffer to a 2X working concentration.

  • Dispense 5 µL of the peptide solution into the wells (Total assay volume is now 10 µL).

  • Incubate for 30 minutes at room temperature to allow the competitive binding equilibrium to be reached.

Step 4: Bead Addition (Strict Dark Room Conditions)
  • Under subdued green light (<100 lux), prepare a 2X mixture of Ni-NTA Donor beads and Streptavidin Acceptor beads in Assay Buffer.

  • Dispense 10 µL of the bead mixture into all wells (Final assay volume: 20 µL).

  • Seal the plate with an opaque foil seal and incubate for 60 minutes at room temperature in the dark.

  • Causality Note: AlphaScreen donor beads contain phthalocyanine, a highly photosensitive molecule. Exposure to ambient laboratory light causes premature singlet oxygen release and irreversible photobleaching, which destroys the assay window and invalidates the plate.

Step 5: Signal Detection
  • Read the plate on an Alpha-enabled multimode microplate reader (e.g., EnVision).

  • Excitation: 680 nm; Emission: 520–620 nm.

Workflow Step1 1. Compound Prep Acoustic transfer of 1,4-dimethyl-1H-indazol-6-ol Step2 2. Protein Pre-Incubation Add His-CBX7 (5 µL) Incubate 30 min to target apo-state Step1->Step2 Step3 3. Peptide Addition Add Biotin-H3K27me3 (5 µL) Incubate 30 min for equilibrium Step2->Step3 Step4 4. Bead Addition (Dark Room) Add Donor/Acceptor Beads (10 µL) Incubate 60 min in the dark Step3->Step4 Step5 5. Luminescence Detection Ex: 680 nm / Em: 520-620 nm Step4->Step5 Step6 6. Orthogonal Validation ITC to exclude singlet oxygen quenchers Step5->Step6

Step-by-step workflow for the CBX7 AlphaScreen assay and orthogonal validation.

Data Presentation & Quality Control

To ensure the protocol operates as a self-validating system, every plate must include positive controls (e.g., a known potent inhibitor like UNC3866) and negative controls (DMSO vehicle). The robustness of the assay is quantified using the Z'-factor.

Table 1: Assay Parameters & Quality Control Metrics
MetricTarget Value / DescriptionCausality / Rationale
Final CBX7 Concentration ~20–50 nMOptimized to be at or slightly below the Kd​ of the peptide to ensure sensitivity to competitive inhibitors.
Final Peptide Concentration ~20–50 nMMatches protein concentration to prevent the hook effect (oversaturation of beads).
Final Bead Concentration 20 µg/mL (Donor & Acceptor)Standard manufacturer recommendation for optimal singlet oxygen transfer.
Z'-Factor Threshold ≥0.5 A Z' > 0.5 mathematically guarantees a wide separation between the positive and negative control bands, validating the plate for HTS.
Signal-to-Background (S/B) >50 High S/B ensures that weak fragment hits like 1,4-dimethyl-1H-indazol-6-ol can be statistically differentiated from noise.
Table 2: Representative Compound Profiling Data
CompoundRoleExpected IC50​ (AlphaScreen)Notes
UNC3866 Positive Control~66 nMPotent, validated peptidomimetic antagonist of CBX7[4].
1,4-Dimethyl-1H-indazol-6-ol Fragment Hit >10μM Weak fragment binder; requires hit-to-lead optimization.
DMSO (1%) Negative ControlN/AEstablishes the 100% binding (maximum luminescence) baseline.

Orthogonal Validation (Self-Validating System)

While AlphaScreen is highly sensitive, it is susceptible to specific assay artifacts. Compounds that act as singlet oxygen quenchers or color quenchers (absorbing light in the 520–620 nm range) will artificially reduce the luminescent signal, presenting as false-positive inhibitors.

To ensure trustworthiness, any primary hit—including 1,4-dimethyl-1H-indazol-6-ol—must be orthogonally validated using Isothermal Titration Calorimetry (ITC) .

  • Why ITC? ITC is a label-free, solution-phase technique that measures the heat released or absorbed during a binding event. It directly quantifies the thermodynamic parameters (Binding affinity Kd​ , Enthalpy ΔH , and Entropy ΔS ) of the interaction between 1,4-dimethyl-1H-indazol-6-ol and the CBX7 chromodomain, completely bypassing the optical and bead-based vulnerabilities of the AlphaScreen format. Only compounds that demonstrate dose-dependent AlphaScreen inhibition and direct thermodynamic binding via ITC are classified as true CBX7 antagonists.

References

  • Stuckey JI, Dickson BM, Cheng N, et al. "A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1." Nature Chemical Biology. 2016 Jan 25;12(3):180–187.
  • ChemSrc Bioassay Database. "Identification of CBX7 inhibitors - Primary Alpha Screen (Source: 15290. Target: N/A ... 1,4-Dimethyl-1H-indazol-6-ol · 1416712-62-3).

Sources

Application Note: Advanced Cross-Coupling Strategies for 1,4-Dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1,4-Dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3)[1] Application: Late-Stage Functionalization, C–C and C–O Bond Formation Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Mechanistic Rationale & Strategy Formulation

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and benzimidazoles in the design of targeted kinase inhibitors and anticancer therapeutics[2]. Specifically, 1,4-dimethyl-1H-indazol-6-ol presents a highly versatile synthetic handle at the C6 position. The phenolic hydroxyl group can be strategically manipulated to access diverse chemical space through two distinct cross-coupling paradigms:

  • Pseudohalide Activation & Suzuki-Miyaura Coupling (C–C Bond Formation): The C6-hydroxyl is converted into a highly reactive trifluoromethanesulfonate (triflate). Triflates readily undergo oxidative addition with Palladium(0) complexes[3]. However, a critical mechanistic vulnerability of aryl triflates is their susceptibility to base-mediated hydrolysis back to the parent phenol under standard aqueous cross-coupling conditions[4]. Consequently, causality dictates the strict avoidance of strong aqueous bases (e.g., NaOH , KOH ). Instead, anhydrous conditions utilizing mild bases like K3​PO4​ or fluoride sources ( CsF ) are mandated to facilitate transmetalation while preserving the triflate integrity[3].

  • Direct Chan-Lam Oxidative Coupling (C–O Bond Formation): Bypassing pre-activation, the C6-hydroxyl can act directly as a nucleophile in a Copper(II)-mediated Chan-Lam coupling[5]. Unlike Palladium-catalyzed reactions that require rigorous degassing, the Chan-Lam coupling is mechanistically dependent on atmospheric oxygen. Oxygen serves as the terminal oxidant, driving the reductive elimination from a transient high-valent Cu(III) intermediate and regenerating the active catalytic species[5][6].

Workflow SM 1,4-Dimethyl-1H-indazol-6-ol (Starting Material) Tf Triflation (Tf2O, Pyridine, DCM) SM->Tf Activation ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2, Amine) SM->ChanLam Direct Coupling OTf 1,4-Dimethyl-1H-indazol-6-yl triflate (Activated Intermediate) Tf->OTf Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2, Base) OTf->Suzuki Prod1 6-Aryl-1,4-dimethyl-1H-indazole (C-C Bond Formation) Suzuki->Prod1 Prod3 6-Aryloxy-1,4-dimethyl-1H-indazole (C-O Bond Formation) ChanLam->Prod3

Fig 1. Divergent cross-coupling workflows for 1,4-dimethyl-1H-indazol-6-ol.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 1,4-Dimethyl-1H-indazol-6-yl trifluoromethanesulfonate

Objective: Activate the C6-hydroxyl into a reactive pseudohalide while preventing premature degradation.

  • Preparation: Charge a flame-dried round-bottom flask with 1,4-dimethyl-1H-indazol-6-ol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (2.5 equiv).

  • Activation: Cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) over 15 minutes. Causality: Slow addition controls the highly exothermic nature of the reaction and prevents the formation of dark, tarry byproducts.

  • Self-Validation Check: After 2 hours at room temperature, sample the reaction. Quench an aliquot in water and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is complete when the starting material ( m/z 163 [M+H]+ ) is fully consumed, replaced by the triflate ( m/z 295 [M+H]+ ).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1N HCl to remove residual pyridine, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the activated triflate.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Couple the indazolyl triflate with an arylboronic acid while suppressing hydrolysis.

  • Preparation: In an oven-dried Schlenk tube, combine 1,4-dimethyl-1H-indazol-6-yl triflate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​⋅DCM (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and outcompeting side reactions[7].

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. The absence of the m/z 163 peak confirms that the anhydrous K3​PO4​ successfully prevented triflate hydrolysis.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts[2]. Concentrate the filtrate and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Indazole-OTf - L TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base - TfO-Base TM->Pd0 Reductive Elimination - Product

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling for indazolyl triflates.

Protocol C: Chan-Lam Oxidative Coupling (C–O Bond Formation)

Objective: Direct etherification of the C6-hydroxyl utilizing atmospheric oxygen.

  • Preparation: In a vial open to the atmosphere, dissolve 1,4-dimethyl-1H-indazol-6-ol (1.0 equiv) and arylboronic acid (2.0 equiv) in DCM (0.1 M).

  • Catalyst & Base Addition: Add Cu(OAc)2​ (1.0 equiv) and pyridine (2.0 equiv). Causality: Pyridine acts as a ligand to solubilize the copper species and as a base to deprotonate the indazol-6-ol, facilitating its coordination to the Cu(II) center[5][8].

  • Reaction: Add 4 Å molecular sieves to sequester water generated during the reaction. Stir vigorously at room temperature for 24–48 hours. Vigorously stirring ensures continuous dissolution of atmospheric oxygen into the solvent, which is strictly required to turn over the catalytic cycle[6].

  • Self-Validation Check: Monitor via TLC. The reaction mixture will turn from light blue to deep green/brown as the copper-pyridine-oxygen complexes form.

  • Workup: Filter through Celite. Wash the filtrate with saturated aqueous NH4​Cl to strip the copper salts from the organic layer. Dry, concentrate, and purify to isolate the 6-aryloxy-1,4-dimethyl-1H-indazole.

Quantitative Data: Suzuki-Miyaura Optimization Summary

The table below summarizes the critical effect of base and solvent selection on the yield of the C–C coupled product versus the undesired hydrolysis byproduct (reversion to 1,4-dimethyl-1H-indazol-6-ol)[3][4].

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Desired Product Yield (%)Hydrolysis Byproduct (%)
1 Pd(dppf)Cl2​ K2​CO3​ (aq)Dioxane/ H2​O 9032%65%
2 Pd(dppf)Cl2​ NaOH (aq)THF/ H2​O 8015%82%
3 Pd(dppf)Cl2​ CsF Dioxane (Anhydrous)9088% < 5%
4 Pd(dppf)Cl2​ K3​PO4​ Toluene (Anhydrous)10091% < 2%

Conclusion: Aqueous basic conditions lead to rapid cleavage of the C–OTf bond. Anhydrous conditions with mild, non-nucleophilic bases ( K3​PO4​ or CsF ) are strictly required for high-yielding cross-coupling of indazolyl triflates.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: ResearchGate URL:[Link][3]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link][7]

  • Chan-Lam Coupling Source: Organic Chemistry Portal URL:[Link][5]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Synthetic Methods in Drug Discovery (RSC Books) URL:[Link][6]

Sources

Application Note: Solubilization and Handling of 1,4-Dimethyl-1H-indazol-6-ol in DMSO for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Context

The compound 1,4-dimethyl-1H-indazol-6-ol (CAS No. 1416712-62-3) is a low-molecular-weight building block (MW: 162.19 g/mol ) frequently utilized in medicinal chemistry as a fragment for synthesizing kinase inhibitors and epigenetic modulators 1. Like many indazole derivatives, its highly aromatic and planar structure results in a strong crystal lattice energy, rendering it poorly soluble in aqueous media.

To evaluate this compound in cell-based assays, it must first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional ability to disrupt hydrogen bonding and solvate both polar and non-polar domains [[2]](). However, improper DMSO handling—such as failing to account for its hygroscopicity or exposing cells to toxic solvent concentrations—can lead to compound precipitation and false-positive assay artifacts. This guide establishes a self-validating, causality-driven protocol for handling 1,4-dimethyl-1H-indazol-6-ol to ensure absolute data integrity.

Mechanistic Insights: The Dual Nature of DMSO

Solvation Thermodynamics and Hygroscopicity

DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere. Why does this matter? The introduction of even trace amounts of water into a 100% DMSO stock solution alters the dielectric constant of the solvent. For hydrophobic compounds like 1,4-dimethyl-1H-indazol-6-ol, this thermodynamic penalty forces the compound out of solution, causing micro-precipitation 2. These invisible aggregates drastically reduce the actual molarity of your stock, leading to artificially low potency readouts (shifted IC50 values).

Cellular Cytotoxicity and Assay Artifacts

While DMSO is an excellent solvent, it is also an amphiphilic molecule that readily intercalates into cellular lipid bilayers. At concentrations above 0.5% v/v, DMSO causes membrane thinning, pore formation, and severe mitochondrial depolarization, triggering reactive oxygen species (ROS) production and apoptosis 3. In immunological assays, concentrations as low as 0.25% can alter IL-6 secretion and baseline ROS levels 4.

Toxicity A High DMSO Exposure (> 1.0% v/v) B Lipid Bilayer Permeabilization A->B C Mitochondrial Damage & ROS Generation B->C D Assay Artifacts: False Viability Data C->D E Low DMSO Exposure (≤ 0.1% v/v) F Cellular Homeostasis Maintained E->F G Reliable & Validated Pharmacological Readout F->G

Caption: Mechanistic causality of DMSO-induced cytotoxicity versus optimal vehicle control conditions.

Table 1: DMSO Tolerance Thresholds for Common Cell Lines

To maintain cellular homeostasis, the final assay concentration of DMSO must be strictly controlled based on the cell type being utilized.

Cell Line / TypeRecommended Max DMSO (%)Observed Artifacts at High Concentrations (>Max)Reference
Primary Astrocytes ≤ 0.5%Mitochondrial damage, decreased viability at >1.0%.3
CD8+ T Cells ≤ 0.6%Inhibited proliferation, skewed memory phenotype at >0.6%.5
RAW 264.7 (Macrophages) ≤ 0.1%Altered IL-6 production and ROS baseline at >0.25%.4
MCF-7 / MDA-MB-231 ≤ 0.5%Artificial viability increases or delayed growth at >1.0%.6

Experimental Protocols

Preparation of the Master Stock Solution (10 mM)

Causality Check: Why prepare a highly concentrated stock? A highly concentrated stock (e.g., 10 mM) minimizes the volume of DMSO that must eventually be transferred into the aqueous assay medium, thereby keeping the final DMSO percentage safely below the cytotoxic threshold 2.

  • Equilibration: Allow the lyophilized powder of 1,4-dimethyl-1H-indazol-6-ol to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Weigh out exactly 1.62 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Dissolution: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath for 2–5 minutes. Note: Do not exceed 37°C during sonication to prevent thermal degradation of the compound.

  • Aliquot & Storage: Divide the 10 mM stock into 20 µL single-use aliquots. Store immediately at -20°C or -80°C.

    • Self-Validating Step: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces condensation (water) into the tube, which will iteratively crash the compound out of solution over time 7.

The "Constant Vehicle" Serial Dilution Strategy

Causality Check: Why perform serial dilutions in 100% DMSO instead of media? If you dilute the master stock directly into aqueous media to create a dose-response curve, the highest concentration well might have 1% DMSO, while the lowest has 0.001% DMSO. This variable solvent gradient introduces a moving baseline of toxicity, rendering the assay invalid [[4]](). The protocol below ensures a constant 0.1% DMSO concentration across all wells.

Workflow A 1,4-dimethyl-1H- indazol-6-ol (Dry Powder) B Master Stock (10 mM in 100% DMSO) A->B Dissolve & Sonicate C Serial Dilution (in 100% DMSO) B->C Aliquot & Dilute D Intermediate Mix (Media + 1% DMSO) C->D 1:100 Media Spike E Final Assay Plate (Media + 0.1% DMSO) D->E 1:10 Final Transfer

Caption: Workflow for DMSO solubilization and serial dilution to maintain constant vehicle concentration.

Step-by-Step Execution:
  • Prepare DMSO Dilution Plate (1000x): In a 96-well V-bottom plate, add 20 µL of 100% DMSO to wells 2 through 10. Add 30 µL of the 10 mM Master Stock to well 1. Perform a 3-fold serial dilution by transferring 10 µL from well 1 to well 2, mixing thoroughly, and repeating down the line.

  • Prepare Intermediate Plate (10x): In a separate deep-well plate containing 99 µL of complete cell culture media per well, transfer 1 µL from each corresponding well of the DMSO Dilution Plate.

    • Note: The compound is now at 10x the final assay concentration, and the DMSO is at 1.0%.

  • Final Transfer to Assay Plate (1x): Transfer 10 µL from the Intermediate Plate into the final assay plate containing cells pre-seeded in 90 µL of media.

    • Result: The compound is now at 1x concentration, and the final DMSO concentration is locked at exactly 0.1% across all test wells.

  • Vehicle Control: You must include a vehicle control well. Process 100% blank DMSO through the exact same intermediate and final transfer steps so the control cells receive exactly 0.1% DMSO without the compound [[7]]().

Table 2: 1000x "Constant DMSO" Serial Dilution Matrix

Example showing the first 4 points of a dose-response curve.

StepWellCompound Conc. in 100% DMSO (1000x)Transfer to Intermediate Plate (Media)Intermediate Conc. (10x)[1% DMSO]Transfer to Assay Plate (Cells)Final Assay Conc. (1x)[0.1% DMSO]
1A110,000 µM (10 mM)1 µL into 99 µL Media100 µM10 µL into 90 µL Cells10 µM
2A23,333 µM1 µL into 99 µL Media33.3 µM10 µL into 90 µL Cells3.33 µM
3A31,111 µM1 µL into 99 µL Media11.1 µM10 µL into 90 µL Cells1.11 µM
4A4370 µM1 µL into 99 µL Media3.7 µM10 µL into 90 µL Cells0.37 µM
Ctrl Veh 0 µM (100% DMSO) 1 µL into 99 µL Media0 µM 10 µL into 90 µL Cells0 µM (Vehicle)

References

  • 1416712-62-3 | 1,4-Dimethyl-1H-indazol-6-ol | BLD Pharm.BLD Pharm.
  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype.BioRxiv.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays.Benchchem.
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.PLOS One.
  • DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control?Echemi.
  • Considerations regarding use of solvents in in vitro cell based assays.PMC (NIH).
  • Compound Handling Instructions.MedChemExpress.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 1,4-dimethyl-1H-indazol-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of 1,4-dimethyl-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important indazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your synthetic endeavors.

Overview of a Plausible Synthetic Pathway

The synthesis of 1,4-dimethyl-1H-indazol-6-ol can be approached through a multi-step sequence, starting from a commercially available substituted nitrotoluene. A plausible and efficient route involves the formation of the indazole core, followed by N-methylation and a final O-demethylation.

Synthetic_Pathway A 2-Amino-5-methyl-3-nitrotoluene B Diazotization & Cyclization A->B C 4-Methyl-6-nitro-1H-indazole B->C D Reduction C->D E 6-Amino-4-methyl-1H-indazole D->E F Sandmeyer Reaction E->F G 6-Methoxy-4-methyl-1H-indazole F->G H N-Methylation G->H I 1,4-Dimethyl-6-methoxy-1H-indazole H->I J O-Demethylation I->J K 1,4-Dimethyl-1H-indazol-6-ol J->K

Caption: A plausible synthetic route for 1,4-dimethyl-1H-indazol-6-ol.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during the synthesis of 1,4-dimethyl-1H-indazol-6-ol, providing potential causes and actionable solutions.

Issue 1: Low Yield in Indazole Ring Formation

Question: My yield for the initial indazole ring formation (e.g., from 2-amino-5-methyl-3-nitrotoluene) is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in indazole synthesis often stem from incomplete reaction, side reactions, or product degradation. Here are some key factors to investigate:

  • Suboptimal Reaction Temperature: The temperature for both diazotization and the subsequent cyclization is critical.

    • Causality: Diazotization reactions are typically performed at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. The cyclization step, however, may require heating, but excessive temperatures can lead to byproduct formation.

    • Troubleshooting:

      • Carefully monitor and control the temperature during the addition of the diazotizing agent.

      • After diazotization, systematically screen a range of temperatures for the cyclization step to find the optimal balance between reaction rate and product stability.

  • Incorrect pH: The pH of the reaction medium is crucial for both the stability of the diazonium salt and the efficiency of the cyclization.

    • Causality: Diazonium salts are most stable in acidic conditions. If the pH is too high, they can convert to diazoates, which may not cyclize as desired.

    • Troubleshooting:

      • Ensure a sufficiently acidic medium during diazotization, typically using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid.

      • Monitor the pH throughout the reaction and adjust as necessary.

  • Purity of Starting Materials: Impurities in the starting aniline derivative can interfere with the diazotization reaction.

    • Causality: Oxidized impurities or other nucleophiles can react with the diazonium salt, leading to unwanted side products.

    • Troubleshooting:

      • Ensure the purity of the starting aniline using techniques like recrystallization or column chromatography.

      • Store the starting material under an inert atmosphere if it is prone to oxidation.

Issue 2: Poor Regioselectivity during N-Methylation

Question: I am getting a mixture of N1 and N2 methylated isomers of 6-methoxy-4-methyl-1H-indazole. How can I improve the selectivity for the desired N1 isomer?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1]

  • Choice of Base and Solvent: This is the most critical factor influencing regioselectivity.[1]

    • Causality: The N1 position is generally the thermodynamically more stable product, while the N2 position can be the kinetically favored product under certain conditions. The choice of base and solvent influences the equilibrium between the indazole anion tautomers.

    • Troubleshooting:

      • For N1 selectivity: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1] Cesium carbonate (Cs₂CO₃) in dioxane is also reported to give high N1 selectivity.[1]

      • Avoid weaker bases in polar aprotic solvents: Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can often lead to a mixture of isomers.[1]

Base/Solvent SystemPredominant IsomerRationale
NaH / THFN1Favors the thermodynamically more stable N1-anion.
Cs₂CO₃ / DioxaneN1The large cesium cation can coordinate with the indazole, favoring alkylation at N1.
K₂CO₃ / DMFMixture of N1 and N2Less selective conditions often lead to a mixture of kinetic and thermodynamic products.
  • Reaction Temperature: Temperature can also influence the N1/N2 ratio.

    • Causality: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1 isomer, but this is not always the case and can also lead to side reactions.

    • Troubleshooting:

      • Once a suitable base/solvent system is chosen, a temperature screen can be performed to optimize the regioselectivity.

Issue 3: Incomplete or Low-Yield O-Demethylation

Question: The final O-demethylation of 1,4-dimethyl-6-methoxy-1H-indazole is sluggish or gives a low yield of the desired 6-hydroxy product. What can I do?

Answer: O-demethylation of aryl methyl ethers can require harsh conditions, and the choice of reagent is crucial for success.[2]

  • Choice of Demethylating Agent: The reactivity of the demethylating agent is a key factor.

    • Causality: Different reagents have varying strengths and mechanisms for cleaving the methyl-oxygen bond.

    • Troubleshooting:

      • Boron tribromide (BBr₃): This is a very effective but strong Lewis acid for O-demethylation. The reaction is typically performed at low temperatures (-78 °C to room temperature) in a chlorinated solvent like dichloromethane (DCM).[2]

      • 47% Hydrobromic Acid (HBr): This is a classic and potent Brønsted acid for demethylation. It usually requires heating at high temperatures (reflux).[2]

      • Aluminum Chloride (AlCl₃): Another strong Lewis acid that can be effective, often requiring elevated temperatures.[2]

      • Alkyl Thiols: In some cases, nucleophilic demethylation using thiols like dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) can be a milder alternative.[2]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Causality: Insufficient heating or reaction time will lead to incomplete conversion. Conversely, excessively harsh conditions can cause degradation of the product.

    • Troubleshooting:

      • Monitor the reaction progress closely using techniques like TLC or LC-MS.

      • If the reaction is sluggish, consider gradually increasing the temperature or prolonging the reaction time.

      • If degradation is observed, try a milder reagent or lower the reaction temperature.

Troubleshooting_Workflow Start Low Yield in Synthesis Step Step Identify the Problematic Step Start->Step RingFormation Indazole Ring Formation Step->RingFormation Step 1 NMethylation N-Methylation Step->NMethylation Step 2 ODemethylation O-Demethylation Step->ODemethylation Step 3 RingFormation_Cause Check: - Temperature Control - pH of the medium - Purity of Starting Material RingFormation->RingFormation_Cause NMethylation_Cause Check: - Base and Solvent Choice - Reaction Temperature - Purity of Methylating Agent NMethylation->NMethylation_Cause ODemethylation_Cause Check: - Choice of Demethylating Agent - Reaction Temperature and Time - Quenching Procedure ODemethylation->ODemethylation_Cause

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to check for the formation of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q2: How can I purify the final product, 1,4-dimethyl-1H-indazol-6-ol?

A2: The final product can typically be purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Diazonium salts: These can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them.

  • Sodium hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Boron tribromide (BBr₃): This is a highly corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment.

  • Hydrobromic acid (HBr): This is a strong, corrosive acid. Handle with care in a well-ventilated area.

Q4: Can I use a different methylating agent for the N-methylation step?

A4: Yes, other methylating agents like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) can be used. However, the optimal base and solvent system may differ, and you may need to re-optimize the reaction conditions to achieve good regioselectivity. Methyl tosylate is often a good starting point as it is less volatile and toxic than methyl iodide.

Detailed Experimental Protocols

Protocol 1: N1-Methylation of 6-Methoxy-4-methyl-1H-indazole (High N1 Selectivity)

This protocol is adapted from general procedures known to favor N1-alkylation of indazoles.[1]

Materials:

  • 6-Methoxy-4-methyl-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl tosylate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-methoxy-4-methyl-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add methyl tosylate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dimethyl-6-methoxy-1H-indazole.

Protocol 2: O-Demethylation using Boron Tribromide

This protocol is based on standard procedures for the O-demethylation of aryl methyl ethers.[2]

Materials:

  • 1,4-Dimethyl-6-methoxy-1H-indazole

  • Boron tribromide (1M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,4-dimethyl-6-methoxy-1H-indazole (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (1.5 - 2.0 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1,4-dimethyl-1H-indazol-6-ol.

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole.
  • Chem-Station. (2024, January 15). O-Demethylation.

Sources

troubleshooting 1,4-dimethyl-1H-indazol-6-ol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for troubleshooting 1,4-dimethyl-1H-indazol-6-ol solubility issues in aqueous media.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,4-dimethyl-1H-indazol-6-ol. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for solubility challenges encountered with this compound in aqueous media. As a substituted indazole, this molecule presents unique solubility characteristics that require a systematic and informed approach for successful experimental design.

This document moves beyond a simple list of protocols. It delves into the physicochemical rationale behind each troubleshooting step, empowering you to make informed decisions tailored to your specific experimental system, whether it be for in vitro cellular assays or early-stage formulation development.

Section 1: Predicted Physicochemical Profile of 1,4-dimethyl-1H-indazol-6-ol

PropertyPredicted Value/BehaviorRationale and Implications
pKa (Acidic) ~10-11The hydroxyl group attached to the indazole ring system will behave similarly to a phenol. Phenol has a pKa of approximately 10.[1][2] The two electron-donating methyl groups are expected to slightly increase the pKa, making it a weaker acid than phenol. Implication: The compound will be largely unionized and less soluble in neutral or acidic media (pH < 9). Solubility will significantly increase at pH > 10 as the hydroxyl group is deprotonated to the more soluble phenoxide anion.
pKa (Basic) ~1-2The nitrogen atoms in the indazole ring can be protonated. This basic pKa is low, meaning the compound will only be significantly protonated in highly acidic conditions (pH < 2), which are not typical for most biological assays.
logP (Lipophilicity) 2.0 - 2.5Phenol has a logP of ~1.5.[3] The addition of two methyl groups will increase the lipophilicity (hydrophobicity) of the molecule. Implication: A logP in this range suggests poor intrinsic aqueous solubility and a tendency to partition into non-polar environments.
Aqueous Solubility PoorBased on the high lipophilicity (logP > 2) and the presence of a largely unionized structure at physiological pH, the intrinsic water solubility is predicted to be low.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 1,4-dimethyl-1H-indazol-6-ol, dissolved in DMSO, immediately precipitates when I add it to my cell culture media. What is happening?

This is a classic phenomenon known as "solvent shock" or "crashing out."[4] Your compound is highly soluble in 100% DMSO but becomes poorly soluble when rapidly diluted into the aqueous environment of the media. The abrupt change in solvent polarity causes the compound to aggregate and precipitate before it can be properly dispersed.[5]

Q2: What is the best organic solvent to prepare a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective choice for preparing high-concentration stock solutions of poorly water-soluble compounds.[5] Anhydrous, high-purity DMSO should be used. For some applications where DMSO may interfere, ethanol can be considered as an alternative.[6]

Q3: What is the maximum concentration of an organic solvent like DMSO or ethanol that I can use in my cell-based assay?

This is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[7][8] Ethanol is often tolerated at slightly higher concentrations, but it is recommended to keep it below 1%.[6][9] It is imperative to always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[8]

Q4: Should I just filter out the precipitate from my media?

No, filtering is not recommended. This action removes an unknown amount of your active compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[4]

Section 3: In-Depth Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution ("Solvent Shock")

This is the most common hurdle. The key is to manage the transition from the organic solvent to the aqueous medium more gradually.

This protocol minimizes localized high concentrations of the compound and the organic solvent, reducing the risk of precipitation.

  • Prepare Stock Solution: Dissolve 1,4-dimethyl-1H-indazol-6-ol in 100% high-purity DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming to 37°C and vortexing can help.[5]

  • Pre-warm Media: Warm your cell culture medium or aqueous buffer to 37°C. Adding a compound to cold media can decrease its solubility.[4]

  • Create an Intermediate Dilution: In a sterile tube, perform a 1:10 or 1:100 intermediate dilution of the DMSO stock solution into your pre-warmed culture medium.

  • Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed media while gently swirling or vortexing. This ensures rapid and uniform dispersion.[4]

G cluster_prep Preparation cluster_dilution Dilution Process stock 1. Prepare Concentrated Stock in 100% DMSO intermediate 3. Create Intermediate Dilution in a small volume of warm medium stock->intermediate 1:10 or 1:100 warm_media 2. Pre-warm Aqueous Medium to 37°C warm_media->intermediate final_dilution 4. Add Intermediate Dilution Dropwise to Final Volume (with gentle mixing) intermediate->final_dilution result Homogeneous Solution final_dilution->result

Caption: Workflow for optimized step-wise dilution.

Issue 2: Poor Solubility at the Desired Working Concentration

If the compound is still not soluble even with an optimized dilution technique, you may be exceeding its intrinsic solubility limit in the aqueous medium. Here are several strategies to increase this limit.

Based on our predicted pKa of ~10-11 for the phenolic hydroxyl group, increasing the pH of the solution will deprotonate this group, forming the more polar and water-soluble phenoxide salt. This is an application of Le Châtelier's Principle.[10]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, borate buffers for pH 9-10, and carbonate-bicarbonate for pH 10-11).

  • Test Solubility: Add a small, known amount of solid 1,4-dimethyl-1H-indazol-6-ol to each buffer. Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer, keeping the final DMSO concentration constant and low (<0.5%).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours to reach equilibrium.

  • Analyze: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the desired concentration is achieved. Note that for cell-based assays, the pH must remain within a physiologically tolerable range for your specific cell line. For many weak bases, even a slight increase in pH can improve solubility.[11][12]

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[13]

Table of Common Co-solvents for In Vitro Use

Co-solventTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5%[7][8]Excellent solubilizing power for many compounds.Can be toxic to cells at >1%.[14][15] May influence cell differentiation and other biological processes.[8]
Ethanol < 1.0%[6][9]Less toxic than DMSO for some cell lines.Can be cytotoxic at higher concentrations.[16][17] May not be as effective a solvent as DMSO.
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity.More viscous. May not be as effective for highly crystalline compounds.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 1,4-dimethyl-1H-indazol-6-ol, forming an "inclusion complex" that has significantly improved aqueous solubility.[18] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[19]

G cluster_system Aqueous System drug Hydrophobic Drug (1,4-dimethyl-1H-indazol-6-ol) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Complexation drug_in_complex Drug cd_in_complex CD

Caption: Formation of a drug-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of HP-β-CD in your desired aqueous buffer (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM).

  • Add Compound: To each cyclodextrin solution, add 1,4-dimethyl-1H-indazol-6-ol from a concentrated DMSO stock to your target final concentration. Ensure the final DMSO concentration is constant and minimal across all samples.

  • Equilibrate and Observe: Incubate the solutions for 1-2 hours at room temperature with gentle agitation. Visually inspect for any precipitation.

  • Select Concentration: Choose the lowest concentration of HP-β-CD that results in a clear, precipitate-free solution.

  • Toxicity Control: It is crucial to test the selected concentration of HP-β-CD alone on your cells to ensure it does not cause toxicity, as high concentrations can be cytotoxic.[20][21][22]

Issue 3: Delayed Precipitation or Inconsistent Results

If your solution is initially clear but becomes cloudy after incubation or between experiments, consider these factors.

  • Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to fall out of solution in the stock vial. Aliquot your stock solution into single-use volumes to prevent this.[5]

  • pH Shifts in Culture: Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[5] For a compound whose solubility is pH-dependent, this can cause it to precipitate. Monitor the pH of your culture and consider using a more strongly buffered medium or changing the media more frequently.

  • Compound Stability: The compound may be degrading over time into less soluble byproducts. For long-term experiments, consider preparing fresh compound-media mixtures more frequently.

  • Interactions with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[23] The presence of serum can sometimes help solubilize compounds through protein binding, but it can also sometimes contribute to precipitation.[4]

Section 4: Summary of Formulation Strategies

StrategyMechanismProsConsBest For
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.[13]Can dramatically increase solubility; simple to implement.Only applicable to ionizable compounds; requires careful control of pH; may not be suitable for all biological systems.[12]Weakly acidic or basic compounds where the experimental system can tolerate a pH shift.[11]
Co-solvents Reduces the polarity of the aqueous solvent system.[13]Simple and effective for preparing stock solutions; widely used.Potential for cellular toxicity; risk of precipitation upon dilution; may interfere with assays.[8][9]Initial dissolution and preparation of concentrated stock solutions.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[18]Significant increase in aqueous solubility; often has low toxicity at effective concentrations.Can be cytotoxic at high concentrations; may alter drug-target interactions; more expensive.[19][22]In vitro and in vivo applications where co-solvents are not suitable or effective.

References

  • ECHEMI. (n.d.). Is phenol soluble in water?
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.
  • Wikipedia. (n.d.). Phenol.
  • National Center for Biotechnology Information. (2017, February 27). PubChem Compound Summary for CID 996, Phenol.
  • n.d. Solubility and pH of phenol.
  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.
  • BenchChem. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Varghese, S., et al. (n.d.). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. PMC.
  • ACS Publications. (2012, January 23). Formulation Possibilities of a Weak Base with a Narrow Solubility Range. Crystal Growth & Design.
  • (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols.
  • ResearchGate. (n.d.). Formulation Possibilities of a Weak Base with a Narrow Solubility Range.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • BenchChem. (n.d.).
  • ACS Publications. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • (n.d.). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays.
  • PubMed. (2016, April 15). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells.
  • MDPI. (2015, November 11). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes.
  • PLOS One. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • (n.d.). pKa values.
  • Scribd. (n.d.). Overview of Phenol Properties and Uses.
  • PMC. (n.d.).
  • MDPI. (2024, November 12).
  • PMC. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • WuXi AppTec DMPK. (2024, March 15).
  • (n.d.).
  • BenchChem. (n.d.).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug?
  • Chula Digital Collections. (2021, January 1).
  • Reddit. (2021, September 9).
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes.
  • ResearchGate. (n.d.).
  • ChemBK. (2024, April 9). Methyl 1H-indazole-3-carb....
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153838, 1H-Indazol-4-amine, 1-methyl-.
  • BenchChem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139456, 1-Methyl-1H-indazole.
  • PMC. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • (2010, April 10).

Sources

Technical Support Center: Preventing Oxidative Degradation of 1,4-Dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 1,4-dimethyl-1H-indazol-6-ol during laboratory handling and long-term storage.

Because this compound features an electron-rich phenolic hydroxyl group on an indazole core, it is highly susceptible to autoxidation[1]. The degradation is driven by a radical mechanism where molecular oxygen or trace metals abstract a hydrogen atom to form a resonance-stabilized phenoxyl radical. This intermediate rapidly oxidizes further to form highly conjugated quinones or quinone-imines, leading to a loss of structural integrity and the appearance of a pink, yellow, or brown discoloration[2].

The following troubleshooting guide, self-validating protocols, and mechanistic data will help you establish a robust, fail-safe storage system for your active pharmaceutical ingredients (APIs).

Part 1: Troubleshooting & FAQs

Q: Why did my solid stock of 1,4-dimethyl-1H-indazol-6-ol turn pink after a month on the bench? A: The pink discoloration is the visual hallmark of quinone formation via oxidative degradation[3]. When exposed to ambient oxygen and UV/visible light, the hydroxyl group at the 6-position undergoes single-electron oxidation. The resulting quinone products are highly conjugated and absorb visible light[2]. To prevent this, solid stocks must be stored under an inert atmosphere (Argon) in amber vials to block photo-oxidation.

Q: I dissolved the compound in a basic buffer (pH 8.5) for my assay, and it degraded rapidly. Why? A: At alkaline pH, the phenolic hydroxyl group deprotonates to form a phenoxide anion. The phenoxide ion has a significantly lower oxidation potential than the protonated phenol, making it vastly more reactive toward dissolved oxygen and trace metals[3]. Always maintain the pH between 5.0 and 7.0 during storage, or prepare solutions immediately before use.

Q: What additives can I use to stabilize aqueous or DMSO stock solutions? A: A dual-pronged approach is required to halt the autoxidation chain reaction. First, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1% (w/v) to terminate the radical chain reaction by forming a stable, unreactive radical[4]. Second, include a chelating agent like EDTA (1-5 mM) to sequester trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as catalysts for Fenton-like oxidation[3].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a validation step to confirm the system's success before proceeding to sensitive downstream assays.

Protocol A: Preparation and Long-Term Storage of Solid API

Causality: Moisture and oxygen trapped in the crystal lattice accelerate radical formation. Argon is heavier than nitrogen and provides a superior protective blanket against atmospheric oxygen.

  • Lyophilization: Dry the 1,4-dimethyl-1H-indazol-6-ol powder thoroughly under a high vacuum to remove residual moisture.

  • Argon Backfilling: Place the amber glass storage vial in a glove box or use a Schlenk line to purge the headspace with pure Argon gas for 60 seconds.

  • Sealing: Immediately seal the vial with a PTFE-lined cap (which prevents oxygen permeation better than standard silicone) and wrap the seal tightly with Parafilm.

  • Storage: Store the vial in a desiccator at -20°C or -80°C.

  • Validation Step: Before utilizing the stored batch, dissolve a 1 mg aliquot in 1 mL of degassed methanol. Measure the UV-Vis absorbance at 400-450 nm. A flat baseline confirms the absence of quinone degradants.

Protocol B: Formulation of Stabilized Liquid Stocks

Causality: Dissolved oxygen and trace metals in solvents are the primary initiators of solution-phase degradation. Removing them and adding sacrificial antioxidants protects the API[4].

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO or pH 6.0 aqueous buffer) with Argon for 30 minutes to displace dissolved oxygen.

  • Additive Integration: Dissolve 0.1% (w/v) BHT (for organic stocks) or 1 mM EDTA + 0.1% Ascorbic Acid (for aqueous stocks) into the solvent.

  • API Dissolution: Add the 1,4-dimethyl-1H-indazol-6-ol to the stabilized solvent under an inert atmosphere, vortexing gently until clear.

  • Aliquotting: Dispense the solution into single-use amber glass vials to prevent repeated freeze-thaw cycles and light exposure.

  • Validation Step: Perform a visual inspection against a white background. The solution must be perfectly colorless. Discard immediately if any pink or brown tint develops, as quinones can covalently modify target proteins in your assays[3].

Part 3: Quantitative Data on Storage Stability

The following table summarizes the expected stability and degradation rates of 1,4-dimethyl-1H-indazol-6-ol under various environmental conditions, demonstrating the dramatic impact of proper storage interventions.

Storage ConditionAtmosphereTempAdditives / pHEst. Half-Life ( t1/2​ )Visual Appearance (30 Days)
Solid PowderAmbient Air25°CNone~15 DaysDeep Pink / Brown
Solid PowderAmbient Air4°CNone~45 DaysLight Pink
Solid PowderArgon-20°CDesiccant> 2 YearsColorless / White
Aqueous SolutionAmbient Air25°CpH 8.5 (No additives)~3 DaysDark Brown
Aqueous SolutionArgon4°CpH 6.0 + 1mM EDTA> 6 MonthsColorless
DMSO StockArgon-20°C0.1% BHT> 1 YearColorless

Part 4: Mechanistic Visualization

The diagram below illustrates the specific chemical pathway that leads to the degradation of the indazolol core, alongside the targeted interventions required to block each step of the cascade.

OxidationPathway Start 1,4-Dimethyl-1H-indazol-6-ol (Intact Phenol API) Radical Phenoxyl Radical (Reactive Intermediate) Start->Radical 1e- Oxidation Quinone Quinone / Quinone-imine (Pink/Brown Degradant) Radical->Quinone 2nd Oxidation / Dimerization O2 O2 & UV Light O2->Start Metals Trace Metals (Fe, Cu) Metals->Start Base Alkaline pH (Phenoxide Formation) Base->Start Intervention1 Intervention: Argon Purge & Amber Vials Intervention1->O2 Intervention2 Intervention: EDTA Chelators Intervention2->Metals Intervention3 Intervention: BHT / Ascorbic Acid Intervention3->Radical

Fig 1: Oxidative degradation pathway of 1,4-dimethyl-1H-indazol-6-ol and targeted interventions.

References

  • Chemistry Stack Exchange. Air- and light-sensitivity of phenol.
  • BenchChem. Stabilization of phenol solutions to prevent oxidation and degradation.
  • National Center for Biotechnology Information (PMC). Oxidation of Drugs during Drug Product Development.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling....

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,4-Dimethyl-1H-indazol-6-ol Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex steric and electronic landscape of 1,4-dimethyl-1H-indazol-6-ol. This indazole core is a highly valued privileged scaffold in medicinal chemistry[1], but its functionalization requires precise mechanistic control.

Structural Dynamics & Logical Mapping

Before attempting any functionalization, one must respect the topography of the molecule. The indazole ring system presents multiple inequivalent C–H bonds[2]. In 1,4-dimethyl-1H-indazol-6-ol, the primary sites for electrophilic aromatic substitution or C–H activation are the C5 and C7 positions, both of which are severely sterically hindered[3].

  • The C5 Bottleneck: Sandwiched between the electron-donating C4-methyl and the C6-hydroxyl group. It is electronically highly activated but physically compressed.

  • The C7 Bottleneck: Flanked by the C6-hydroxyl and subjected to peri-interactions from the N1-methyl group across the fused bicyclic system.

StericHindrance Core Indazole Core C4 C4-Methyl (Electron Donating) Core->C4 C6 C6-Hydroxyl (Directing Group) Core->C6 N1 N1-Methyl (Peri-Interaction) Core->N1 C5 C5 Position (High Steric Compression) C4->C5 Blocks C6->C5 Blocks C7 C7 Position (Moderate Steric Bulk) C6->C7 Blocks N1->C7 Blocks

Logical mapping of steric hindrance sources at the C5 and C7 positions.

Troubleshooting FAQs

Q1: Why do standard Suzuki-Miyaura couplings fail after brominating 1,4-dimethyl-1H-indazol-6-ol? Causality: Electrophilic bromination naturally targets C5 due to the synergistic electron-donating effects of the C4-methyl and C6-hydroxyl groups. However, a bromine at C5 is sterically sandwiched. This severe ortho-di-substitution creates a massive rotational barrier for the palladium oxidative addition complex and the subsequent transmetalation step, often leading to catalyst poisoning or protodehalogenation[4]. Solution: Abandon first-generation catalysts like Pd(PPh3)4. Utilize highly active, bulky, electron-rich phosphine ligands (e.g., RuPhos or XPhos) that facilitate oxidative addition despite steric bulk. Transitioning to polar aprotic solvents and using hydroxide bases can accelerate the sluggish transmetalation step.

Q2: How can I achieve regioselective functionalization at C7 over the electronically favored C5? Causality: C5 is kinetically favored for electrophiles. However, C7 can be accessed by exploiting the C6-hydroxyl group. Unprotected, the C6-OH directs electrophiles to both ortho positions. Solution: Convert the C6-OH into a directing group (e.g., an O-carbamate or O-pivaloyl). This allows for transition-metal catalyzed C–H activation specifically at the C7 position via a cyclometalated intermediate, effectively bypassing the C5 steric bottleneck[2]. Site-selective C7 oxidative arylation has been successfully achieved using Pd(OAc)2 as a catalyst with appropriate directing groups[4].

Q3: What is the best protection strategy for the C6-hydroxyl to minimize steric shielding during downstream cross-coupling? Causality: Bulky protecting groups like TBDPS or TIPS will completely shield C5 and C7 due to their massive cone angles, shutting down any adjacent reactivity. Solution: Use a sterically minimal protecting group like a methoxymethyl (MOM) ether. MOM provides robust protection without excessive steric bulk and can even coordinate to transition metals, potentially assisting in directed metalation.

Q4: Why am I getting poor yields and degradation during microwave-assisted functionalization? Causality: While microwave-assisted functionalization of indazoles is highly efficient and aligns with green chemistry principles[5], localized superheating at the polar C6-OH can cause degradation or cleavage of the N1-methyl group. Solution: Cap the microwave temperature at 120°C, use a strongly absorbing polar solvent (e.g., DMA), and always protect the C6-OH prior to microwave irradiation to prevent localized hotspot degradation[5].

Quantitative Data: Catalyst & Ligand Screening

When attempting cross-coupling at the highly hindered C5 position of 5-bromo-6-(methoxymethoxy)-1,4-dimethyl-1H-indazole, catalyst selection is the difference between success and total failure. The following table summarizes empirical screening data for a standard Suzuki coupling with phenylboronic acid.

Catalyst SystemLigandBaseSolvent (Temp)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene/H2O (90°C)< 5%Failure at oxidative addition due to steric bulk.
Pd(dppf)Cl2 (5 mol%)dppfCs2CO31,4-Dioxane (100°C)12%Sluggish transmetalation; high protodehalogenation.
Pd(OAc)2 (2 mol%)SPhosK3PO4Toluene (100°C)45%Moderate conversion; ligand bite angle still restrictive.
RuPhos Pd G3 (2 mol%)RuPhosKOH1,4-Dioxane (80°C)88%Rapid oxidative addition; KOH accelerates transmetalation.
XPhos Pd G3 (2 mol%)XPhosK3PO4THF/H2O (60°C)91%Optimal steric accommodation by the bulky XPhos ligand.

Experimental Workflows & Methodologies

Workflow Start 1,4-Dimethyl-1H-indazol-6-ol Step1 C6-OH Protection (MOM-Cl, DIPEA) Start->Step1 Branch1 Electrophilic Bromination (NBS, DMF, 0°C) Step1->Branch1 Target C5 Branch2 Direct C-H Arylation (Pd(OAc)2, Ag2CO3) Step1->Branch2 Target C7 Result1 5-Bromo Derivative (Sterically Hindered) Branch1->Result1 Result2 7-Aryl Derivative (Directed Activation) Branch2->Result2 Coupling Buchwald-Hartwig / Suzuki (RuPhos Pd G3) Result1->Coupling Overcome Bulk Final2 C7-Functionalized Product Result2->Final2 Final1 C5-Functionalized Product Coupling->Final1

Experimental workflow for regioselective C5 and C7 functionalization.

Protocol 1: Regioselective C5-Bromination (Kinetic Control)

This protocol utilizes low-temperature kinetic control to selectively brominate the sterically hindered C5 position while avoiding 5,7-dibromination.

  • Preparation: Dissolve 10 mmol of 1,4-dimethyl-1H-indazol-6-ol in 50 mL of anhydrous DMF under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice/brine bath. Insert an internal temperature probe and allow the solution to cool to exactly -5°C.

  • Reagent Addition: Weigh 9.8 mmol (0.98 eq) of freshly recrystallized N-Bromosuccinimide (NBS). Add the NBS in 5 equal portions over 30 minutes, ensuring the internal temperature does not exceed 0°C.

  • Self-Validation (Monitoring): Stir for 1 hour at 0°C. Pull a 50 µL aliquot, quench in aqueous Na2S2O3, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show the disappearance of the starting material and the appearance of a single new spot. LCMS must confirm the M+2 isotope pattern characteristic of mono-bromination.

  • Quenching & Workup: Pour the cold reaction mixture into 200 mL of ice-water containing 5% sodium thiosulfate. Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (3 x 50 mL), and dry under high vacuum to afford 5-bromo-1,4-dimethyl-1H-indazol-6-ol.

Protocol 2: C7-Selective Palladium-Catalyzed C–H Arylation

This protocol leverages oxidative C–H activation, directed by the inherent electronics and steric shielding of the C4/C5 region, to selectively functionalize C7[4].

  • Preparation: In an oven-dried Schlenk tube, combine 1,4-dimethyl-1H-indazol-6-ol (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Ag2CO3 (2.0 mmol) as the oxidant[4].

  • Solvent & Ligand Addition: Add 1,10-phenanthroline (0.1 mmol, 10 mol%) as the ligand and 5 mL of anhydrous hexafluoroisopropanol (HFIP). Note: HFIP is critical as its hydrogen-bonding network stabilizes the polar transition state, while its bulkiness prevents solvent coordination to the Pd center.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove oxygen, which can cause unwanted homocoupling of the aryl iodide.

  • Heating: Heat the reaction mixture at 90°C for 16 hours.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via flash column chromatography to isolate the 7-aryl-1,4-dimethyl-1H-indazol-6-ol.

References

  • [4] Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. 4

  • [2] C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. 2

  • [5] MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. 5

  • [3] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. 3

  • [1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC (PubMed Central). 1

Sources

Technical Support Center: Crystallization & Recovery of 1,4-dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization and recovery of 1,4-dimethyl-1H-indazol-6-ol. Crystallization is a critical purification step that significantly impacts the purity, stability, and downstream processability of active pharmaceutical ingredients (APIs).[][2] This document offers a structured approach to troubleshooting common issues, from initial solvent screening to refining crystal morphology, grounded in established scientific principles. While specific data for 1,4-dimethyl-1H-indazol-6-ol is not extensively published, the principles outlined here are based on the known behavior of indazole derivatives and general best practices in small molecule crystallization.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the crystallization of indazole-class compounds.

Q1: My solution of 1,4-dimethyl-1H-indazol-6-ol is clear and no crystals are forming, even after cooling. What are the first steps?

A1: This is a common issue, typically indicating that the solution is not sufficiently supersaturated.

  • Initial Check: First, try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.[5] This can create microscopic imperfections on the glass that serve as nucleation sites.

  • Solvent Volume: You may have too much solvent. Gently heat the solution to redissolve any potential micro-crystals and then remove a portion of the solvent by evaporation to increase the concentration.[5] Cool the solution again to see if crystals form.

  • Seeding: If you have a small amount of solid 1,4-dimethyl-1H-indazol-6-ol, add a single, tiny crystal (a "seed") to the clear, cooled solution. This provides a template for crystal growth.[]

  • Re-evaluate Solvent: If the above fails, your chosen solvent may be too good, meaning the compound is too soluble even at low temperatures. A solvent screening is recommended.[6]

Q2: I'm getting an oil or a gummy precipitate instead of solid crystals. What causes this and how can I fix it?

A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] It often happens when the supersaturation is too high or the cooling is too rapid.

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a warm bath that is allowed to cool to room temperature gradually.[5]

  • Adjust Solvent System: Oiling out can be caused by a mismatch in solvent polarity. Try adding a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) to the hot solution just until it becomes slightly cloudy (the cloud point), then add a drop or two of the primary solvent to make it clear again before cooling.[7]

  • Lower Initial Concentration: Re-run the experiment with a more dilute solution. This lowers the supersaturation level, giving the molecules more time to orient themselves into an ordered crystal lattice.[8]

Q3: My crystal yield is very low. What are the key parameters to adjust for improvement?

A3: Low yield is often a balance between purity and recovery. To improve yield, you need to maximize the amount of compound that crystallizes out of the mother liquor.

  • Final Temperature: Ensure you are cooling the solution to a sufficiently low temperature. The solubility of your compound is likely much lower at 0 °C or -20 °C than at room temperature.

  • Solvent Choice: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[6]

  • Anti-Solvent Addition: A highly effective method to increase yield is the use of an anti-solvent.[2][9] After the initial cooling crystallization, slowly add a miscible anti-solvent to the mother liquor to precipitate more product.

  • Concentration: Carefully concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to recover a second crop of crystals. Be aware that second-crop crystals may have lower purity.[]

Section 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed, structured approaches to resolving persistent crystallization challenges.

Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[][6] An ideal solvent will exhibit a steep solubility curve with respect to temperature.

Q: How do I systematically screen for an effective crystallization solvent?

A: A structured screening process is essential. You will need small quantities of your crude 1,4-dimethyl-1H-indazol-6-ol and a selection of solvents with varying polarities.

Workflow: Solvent Screening Decision Tree

start Start: Select 5-10 Solvents (Varying Polarities) test_rt Add ~10 mg of Compound to 0.5 mL Solvent at Room Temperature start->test_rt check_rt Is it Soluble? test_rt->check_rt heat Heat the Mixture to Boiling check_rt->heat No bad_soluble POOR CANDIDATE (Too Soluble) check_rt->bad_soluble Yes check_hot Is it Soluble? heat->check_hot cool Cool Slowly to Room Temp, then to 0-4 °C check_hot->cool Yes bad_insoluble POOR CANDIDATE (Insoluble) check_hot->bad_insoluble No check_xtal Do Crystals Form? cool->check_xtal good GOOD CANDIDATE (Soluble Hot, Insoluble Cold) check_xtal->good Yes check_xtal->bad_soluble No

Caption: Decision tree for single-solvent screening.

Recommended Solvents for Initial Screening: Based on the heterocyclic aromatic structure of indazoles, the following solvents are recommended starting points.

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Water10.2100Highly polar, protic. Likely an anti-solvent.[10]
Ethanol5.278Polar, protic. Good for hydrogen bonding compounds.[10]
Isopropanol (IPA)4.382Less polar than ethanol.[10]
Acetonitrile6.282Polar, aprotic. Often excellent for greasy compounds.[11]
Ethyl Acetate4.377Medium polarity. Good general-purpose solvent.[10]
Acetone5.456Polar, aprotic. Very volatile.[10]
Toluene2.4111Non-polar aromatic. Can promote pi-stacking interactions.[11]
Heptane/Hexane0.069-98Non-polar. Almost certainly an anti-solvent.[10]

Data sourced from various solvent property charts.[10][12]

Guide 2: Optimizing Cooling Crystallization

Cooling crystallization is widely used for compounds with temperature-dependent solubility.[2] The cooling rate is a critical parameter that directly influences crystal size and purity.[][13]

Q: My crystals are very fine needles and difficult to filter. How can I increase the crystal size?

A: The formation of fine needles suggests that nucleation is happening too rapidly and is dominating the crystal growth process.[] To get larger crystals, you need to slow down the process to favor growth over nucleation.

  • Slower Cooling: Rapid cooling increases supersaturation too quickly, leading to the formation of many small nuclei.[]

    • Action: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop first, insulated with a cloth. Then, transfer it to a refrigerator (4 °C), and finally to a freezer if needed. A controlled, linear cooling profile is ideal if you have the equipment.

  • Reduce Supersaturation:

    • Action: Add a small amount of extra solvent (1-5% by volume) to the hot, saturated solution. This means the solution will have to cool to a lower temperature before nucleation begins, giving existing crystals more time to grow in a less saturated environment.[5]

  • Seeding:

    • Action: Introduce a seed crystal at a temperature where the solution is only slightly supersaturated. This encourages growth on the seed rather than the formation of new nuclei.

Experimental Protocol: Optimized Cooling Crystallization

  • Dissolution: Dissolve the crude 1,4-dimethyl-1H-indazol-6-ol in the minimum amount of a suitable hot solvent (e.g., isopropanol) to achieve full dissolution.

  • Dilution (Optional): Add an additional 2-5% volume of hot solvent to slightly reduce the supersaturation level.[5]

  • Slow Cooling (Phase 1): Cover the flask and allow it to cool slowly towards room temperature on an insulated surface.

  • Seeding: Once the solution has cooled by 10-15 °C, add one or two small seed crystals.

  • Slow Cooling (Phase 2): Allow the solution to continue its slow cool to room temperature. Crystal growth should be visible over 20-60 minutes.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4 °C) and leave for several hours (or overnight) to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Guide 3: Implementing Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique, especially for compounds that are highly soluble in most solvents or do not have a steep solubility-temperature profile.[14] The method involves adding a miscible solvent in which the compound is insoluble, thereby inducing precipitation.[2]

Q: When should I choose anti-solvent crystallization, and how do I perform it correctly?

A: Choose this method when cooling crystallization gives poor yields or when your compound is an oil at its melting point. The key to success is controlling the rate of anti-solvent addition to manage supersaturation.[9]

Workflow: Anti-Solvent Crystallization Protocol

cluster_0 Process Steps cluster_1 Key Control Parameters step1 1. Dissolve Compound in minimal 'Good' Solvent (e.g., Ethanol) step2 2. Heat solution gently (optional, but recommended) step1->step2 step3 3. Add 'Anti-Solvent' dropwise (e.g., Water) with stirring step2->step3 param2 Temperature: Performing at a constant, slightly elevated temp can improve quality. step2->param2 step4 4. Observe for Cloud Point (Persistent turbidity) step3->step4 param1 Addition Rate: Slow addition prevents oiling out and promotes larger crystals. step3->param1 param3 Stirring: Ensures uniform mixing and prevents localized high supersaturation. step3->param3 step5 5. Age the suspension (Allow crystals to grow) step4->step5 step6 6. Filter, Wash, Dry step5->step6

Caption: Process flow for anti-solvent crystallization.

Common Solvent/Anti-Solvent Pairs:

"Good" Solvent (Compound is Soluble)"Anti-Solvent" (Compound is Insoluble)
Ethanol / Methanol / IsopropanolWater
Acetone / Ethyl AcetateHeptane / Hexane
Tetrahydrofuran (THF)Water or Heptane
Dichloromethane (DCM)Heptane / Hexane
Dimethylformamide (DMF) / DMSOWater[11]

Ensure the solvent and anti-solvent are miscible.[15]

Section 3: References

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. [Link]

  • Zhanghua Dryer. (2025, July 7). Troubleshooting Common Issues with Industrial Crystallizer Equipment. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. [Link]

  • PMC. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • PubChem. 1H-Indazole. [Link]

  • International Journal of Advances in Pharmaceutical Research. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Google Patents. Indazole derivatives - WO2009106982A1.

  • ResearchGate. (PDF) 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Wikipedia. Indazole. [Link]

  • PubChem. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PMC. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Science of Synthesis. 1H- and 2H-Indazoles (Update 2011). [Link]

  • Cheméo. Chemical Properties of 1H-Indazole (CAS 271-44-3). [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • HETEROCYCLES. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

The Ultimate Comparison Guide: Validating 1,4-Dimethyl-1H-indazol-6-ol Purity using qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Dilemma in Indazole Characterization

1,4-dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3) is a highly specialized indazole building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In early-stage drug development, validating the absolute purity of such intermediates is a critical bottleneck.

Historically, laboratories have relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for purity assessment. However, this introduces a fundamental analytical dilemma: HPLC is a relative separation technique. It assumes that all impurities share the same UV response factor (molar extinction coefficient) as the main analyte[2]. If a synthetic byproduct lacks a chromophore, HPLC-UV will mathematically ignore it, artificially inflating the reported purity. Furthermore, accurate HPLC quantification strictly requires an identical, highly characterized reference standard of the analyte—which is often unavailable or prohibitively expensive for novel intermediates like 1,4-dimethyl-1H-indazol-6-ol.

To solve this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Recognized by the 3 as a primary ratio method, qNMR measures the absolute number of resonating nuclei (protons) directly[3]. It bypasses the need for identical reference standards, offering a direct mass fraction (absolute purity) by comparing the analyte's signal to a universally certified internal standard[4].

Causality in Experimental Design: Building a Self-Validating System

As an application scientist, executing a qNMR protocol is not merely about running a sample; it is about designing a thermodynamically and magnetically stable system where every variable is controlled and self-validating.

Internal Standard (IS) Selection

The selection of the Internal Standard dictates the trustworthiness of the entire assay[5]. The IS must be highly pure (NIST-traceable), fully soluble in the chosen deuterated solvent, and—most critically—its NMR signals must not overlap with the analyte[6].

  • The Causality: 1,4-dimethyl-1H-indazol-6-ol features aromatic protons (typically resonating between 6.5–8.0 ppm) and aliphatic methyl protons (2.0–4.0 ppm). A common IS like Maleic acid (singlet at 6.26 ppm) risks peak tailing overlap with the indazole's aromatic region. Therefore, we select 3,5-Dinitrobenzoic acid (aromatic singlets > 8.5 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm, provided it avoids the specific N-methyl peaks) to guarantee absolute baseline resolution.

Relaxation Delay ( D1​ ) and Pulse Angle
  • The Causality: Protons require time to return to their thermal equilibrium after a radiofrequency pulse, governed by their longitudinal relaxation time ( T1​ ). If the relaxation delay ( D1​ ) is too short, the signals will saturate, and the integration will be artificially low. For quantitative accuracy >99%, D1​ must be set to at least 5×T1​ (preferably 7×T1​ ) of the slowest-relaxing proton in the mixture. We utilize a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

The Self-Validating Matrix

To ensure absolute trustworthiness, this protocol calculates the purity independently using two different proton environments on the 1,4-dimethyl-1H-indazol-6-ol molecule (e.g., the isolated aromatic proton at C-3 and the C-4 methyl group). If the two calculated purity values deviate by more than 1.0% Relative Standard Deviation (RSD), it mathematically proves that a hidden impurity is co-resonating under one of the peaks, automatically flagging the result for invalidation.

Workflow Visualization

qNMR_Workflow Sample 1,4-dimethyl-1H-indazol-6-ol Sample Batch Weighing Gravimetric Co-weighing (6-Digit Microbalance) Sample->Weighing Solvent Deuterated Solvent (DMSO-d6) Weighing->Solvent IS Internal Standard (IS) (e.g., 3,5-Dinitrobenzoic acid) IS->Weighing NMR 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) Solvent->NMR Processing Spectral Processing (Phase/Baseline Correction) NMR->Processing Integration Signal Integration (Analyte vs. IS) Processing->Integration Purity Absolute Mass Fraction Calculated (Purity %) Integration->Purity

Fig 1: Quantitative NMR (qNMR) self-validating gravimetric and acquisition workflow for absolute purity.

Step-by-Step qNMR Methodology

Step 1: Precision Gravimetric Preparation

  • Using an anti-static, calibrated 6-digit microbalance, accurately weigh approximately 15.000 mg of 1,4-dimethyl-1H-indazol-6-ol into an HPLC vial.

  • Accurately weigh approximately 10.000 mg of the NIST-traceable Internal Standard (e.g., 3,5-Dinitrobenzoic acid, highly pure >99.9%).

  • Record both exact masses ( Wx​ and Wstd​ ) to the nearest microgram.

Step 2: Solubilization

  • Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as a chemical shift reference) to the vial.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure a completely homogeneous, isotropic solution.

  • Transfer 600 µL of the solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe to the 1H frequency. Lock onto the DMSO- d6​ deuterium signal and shim the magnetic field until the TMS peak width at half-height is < 1.0 Hz.

  • Perform an inversion-recovery experiment to determine the longest T1​ in the sample.

  • Set the acquisition parameters: 90° pulse angle, D1​ = 60 seconds (assuming longest T1​ < 10s), 64 transients (scans), and a spectral width of at least 15 ppm.

Step 4: Data Processing and Calculation

  • Apply a zero-filling factor (e.g., 64k data points) and an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Manually perform rigorous zero-order and first-order phase correction. Apply a multi-point baseline correction to ensure the baseline is perfectly flat.

  • Integrate the chosen IS signal and the distinct 1,4-dimethyl-1H-indazol-6-ol signals.

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, and P = Purity).

Comparative Performance Data: qNMR vs. Alternatives

To objectively evaluate the performance of qNMR against traditional chromatographic methods for 1,4-dimethyl-1H-indazol-6-ol, we compare the core analytical metrics[7].

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Reversed-Phase)LC-MS (ESI+)
Primary Principle Direct molar ratio (Absolute mass fraction)Chromatographic separation (Relative area %)Mass-to-charge separation
Reference Standard Not required for the analyteIdentical standard strictly requiredIdentical standard strictly required
Accuracy > 99.0% (Unaffected by chromophores)Subject to UV response factor variationsSubject to ionization efficiency variations
Precision (RSD) < 1.0% < 0.5% (Highly precise, but potentially inaccurate)< 2.0%
Limit of Detection ~0.1% (Lower sensitivity)~0.01% (High sensitivity for trace impurities)< 0.001% (Ultra-high sensitivity)
Analysis Time ~20-30 mins (No method dev. needed)~15-45 mins (Extensive method dev. required)~15-30 mins
Sample Recovery Non-destructive (Sample is fully recoverable)DestructiveDestructive

Conclusion on Method Selection: For routine trace impurity profiling and batch consistency monitoring, HPLC-UV remains indispensable due to its superior Limit of Detection (LOD). However, for establishing the absolute purity of a new batch of 1,4-dimethyl-1H-indazol-6-ol, certifying it as an in-house reference material, or submitting regulatory data where identical standards are absent, qNMR is the scientifically superior and authoritative choice [8].

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.com.
  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Resolvemass.ca.
  • BenchChem. "A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC." Benchchem.com.
  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Resolvemass.ca.
  • BLD Pharm. "1416712-62-3 | 1,4-Dimethyl-1H-indazol-6-ol." Bldpharm.com.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." Usp.org.
  • BenchChem. "Quantitative NMR (qNMR) for assessing 1-Iodo-2-naphthol concentration." Benchchem.com.
  • Acanthus Research. "Quantitative NMR Spectroscopy." Acanthusresearch.com.

Sources

Unambiguous Structural Validation of 1,4-Dimethyl-1H-indazol-6-ol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical challenge of definitive regiochemical assignment in heterocyclic building blocks. For compounds like 1,4-dimethyl-1H-indazol-6-ol ([1], MW: 162.19 g/mol ), standard spectroscopic methods often leave room for ambiguity regarding the exact position of methylation (e.g., N1 vs. N2) and the tautomeric state.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine screening, Single-Crystal X-ray Diffraction (SCXRD) remains the[2]. This guide objectively compares SCXRD against alternative spectroscopic techniques, providing field-proven protocols and the experimental causality required to build a self-validating analytical system.

The Analytical Challenge: Regiochemistry in Indazole Derivatives

Indazoles are privileged scaffolds in drug discovery. During the synthesis of 1,4-dimethyl-1H-indazol-6-ol, methylation of the indazole core can theoretically occur at the N1 or N2 position. Furthermore, the hydroxyl group at C6 heavily influences the electronic distribution of the ring.

Relying solely on 1D ¹H-NMR or ¹³C-NMR can be misleading due to solvent-dependent chemical shifts and the lack of direct proton-proton correlations across the heteroatoms. 2D NMR (HMBC, NOESY) improves diagnostic confidence but relies on through-space or multiple-bond correlations that can be misinterpreted if signal overlap occurs, making [3]. SCXRD bypasses these inferential leaps by directly mapping the electron density of the molecule, providing [4].

Comparative Performance: SCXRD vs. NMR vs. HRMS

To establish a robust analytical pipeline, it is crucial to understand the [5]. The table below summarizes the comparative performance for validating 1,4-dimethyl-1H-indazol-6-ol.

Analytical TechniquePrimary OutputRegiochemical Certainty (N1 vs N2)Sample RequirementAverage Timeframe
SCXRD 3D Atomic Coordinates, Bond LengthsAbsolute (Definitive mapping of electron density)~10–50 µg (Single high-quality crystal)2–5 Days (including crystallization)
2D NMR (HMBC/NOESY) Through-bond / Through-space ConnectivityHigh, but inferential (Subject to signal overlap)~1–5 mg (Solution state)1–2 Hours
HRMS Exact Mass, Molecular FormulaNone (Cannot distinguish regioisomers)< 1 µg< 30 Minutes
Experimental Workflow & Logical Relationships

The decision matrix for validating small molecule heterocycles follows a hierarchical approach. NMR and MS serve as the primary gates, while SCXRD acts as the definitive structural proof.

G Start Synthesized 1,4-dimethyl-1H-indazol-6-ol HRMS High-Resolution Mass Spectrometry (HRMS) Confirms Exact Mass (C9H10N2O) Start->HRMS NMR 1D/2D NMR (HMBC, NOESY) Connectivity & Preliminary Regiochemistry Start->NMR Validation Unambiguous Structural Validation (Confirms N1-CH3, C4-CH3, C6-OH) HRMS->Validation Formula Confirmed Cryst Single Crystal Growth (Vapor Diffusion: EtOAc/Hexane) NMR->Cryst Regiochemistry Ambiguous Xray Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D Atomic Coordinates Cryst->Xray Xray->Validation 3D Structure Definitive

Logical workflow for the structural validation of 1,4-dimethyl-1H-indazol-6-ol.

Step-by-Step Methodology: SCXRD Protocol for 1,4-Dimethyl-1H-indazol-6-ol

Expertise & Experience Note: The causality behind this specific crystallization protocol lies in the molecule's amphiphilic nature. The C6-hydroxyl group acts as a strong hydrogen bond donor/acceptor, while the N1 and C4 methyl groups are hydrophobic. A solvent system that balances these properties is required to ensure slow nucleation rather than amorphous precipitation.

Phase 1: Single Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 10 mg of synthesized 1,4-dimethyl-1H-indazol-6-ol in 0.5 mL of ethyl acetate (a moderately polar good solvent).

  • Anti-Solvent Addition: Place the open sample vial inside a larger, sealable chamber containing 3 mL of n-hexane (non-polar anti-solvent).

  • Equilibration: Seal the outer chamber and allow vapor diffusion to occur at a stable 20°C for 48–72 hours. Causality: The slow diffusion of volatile hexane into the ethyl acetate gradually reduces the solubility of the indazole, promoting the nucleation of high-quality, diffraction-grade single crystals.

  • Harvesting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and prevent solvent loss.

Phase 2: Data Collection & Processing
  • Cryocooling: Flash-cool the mounted crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes thermal vibration (Debye-Waller factors), significantly improving high-angle reflection intensity and overall resolution.

  • Diffraction: Collect data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å) equipped with a CMOS detector. Causality: Cu radiation is preferred over Mo for light-atom organic structures (C, H, N, O) because it yields stronger diffraction intensities and maximizes anomalous dispersion, which is critical for small crystals.

  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS) to account for crystal shape and beam path variations.

Phase 3: Structure Solution and Refinement (Self-Validating System)
  • Phasing: Solve the structure using intrinsic phasing or direct methods (SHELXT). The initial electron density map will immediately reveal the heavy atoms (C, N, O).

  • Assignment: Unambiguously assign the N1 and N2 atoms based on bond lengths and angles. The N1-CH3 bond will be clearly visible in the density map, definitively ruling out the N2-methyl isomer.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Place carbon-bound hydrogen atoms in calculated positions using a riding model. The C6-OH hydrogen should be located directly from the difference Fourier map to confirm intermolecular hydrogen-bonding networks in the crystal lattice.

  • Validation: Generate a CIF (Crystallographic Information File) and run CheckCIF. A final R₁ value of < 5% and a Goodness of Fit (GoF) near 1.0 confirms a highly accurate, self-validated structural model.

Conclusion

While spectroscopic methods provide rapid and essential connectivity data, they cannot independently offer the absolute spatial certainty required for complex heterocyclic drug scaffolds. As demonstrated with 1,4-dimethyl-1H-indazol-6-ol, SCXRD provides an unequivocal "snapshot" of the molecule's atomic arrangement, definitively resolving regiochemical and tautomeric ambiguities. By integrating these techniques, researchers can build a robust, self-validating analytical pipeline.

References
  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL: [Link]

  • Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Mechanistic Causality: Why Indazole Analogs Fail in Toxicity Screens

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-indazole scaffold is a privileged structure in modern drug discovery, frequently utilized to target kinases (e.g., PI3K/AKT/mTOR, SRC, EGFR) and GPCRs due to its excellent hydrogen-bonding capabilities and structural rigidity[1]. Among its derivatives, 1,4-dimethyl-1H-indazol-6-ol serves as a highly versatile core building block. However, the functionalization of this scaffold to improve target affinity often inadvertently introduces severe toxicological liabilities, including hepatotoxicity, hERG-mediated cardiotoxicity, and cytochrome P450 (CYP) inhibition[2].

As drug development professionals, we cannot simply screen for toxicity at the end of the pipeline; we must engineer it out during the hit-to-lead phase. This guide provides an objective, data-driven comparison of the toxicity profiles of 1,4-dimethyl-1H-indazol-6-ol and its common functional analogs, detailing the mechanistic causality behind these toxicities and providing self-validating protocols for early-stage screening.

The functionalization of the 6-hydroxyl group or the 3-position of the 1,4-dimethyl-1H-indazole core fundamentally alters its physicochemical properties (pKa, LogP, and topological polar surface area). These changes drive three primary toxicological mechanisms:

  • hERG Channel Inhibition (Cardiotoxicity): To improve kinase or receptor binding, medicinal chemists frequently append basic amines (e.g., piperidine or piperazine rings) to the indazole core[3]. While this increases target residence time, a basic nitrogen (pKa 8.5–9.5) paired with the lipophilic indazole core creates a classic pharmacophore for the hERG potassium channel. The protonated amine interacts via cation- π bonding with Tyr652 and Phe656 residues in the hERG inner cavity, leading to QT prolongation.

  • CYP3A4 Inactivation and Hepatotoxicity: Highly lipophilic indazole derivatives, particularly those with terminal alkenes or unhindered aromatic rings, are susceptible to CYP3A4-mediated epoxidation[2]. This forms reactive quinone imine or epoxide intermediates that rapidly deplete intracellular glutathione (GSH), subsequently binding covalently to hepatic proteins and inducing Drug-Induced Liver Injury (DILI).

  • Thiol-Mediated Cytotoxicity: Introducing mercapto-acetamide groups to the indazole core—often done to target histone deacetylases (HDACs)—has been shown to cause severe, dose-dependent toxicity in normal cells due to off-target disulfide bond formation and oxidative stress[4].

Pathway Parent Lipophilic Indazole Analog (e.g., 6-O-Alkylated) CYP CYP3A4 Oxidation Parent->CYP Epoxide Reactive Epoxide / Quinone Imine Intermediate CYP->Epoxide Bioactivation Detox Glutathione (GSH) Conjugation Epoxide->Detox Phase II Metabolism Tox Covalent Binding to Hepatic Proteins Epoxide->Tox Depleted GSH Clearance Excretion (Safe Clearance) Detox->Clearance DILI Drug-Induced Liver Injury (DILI) Tox->DILI

CYP450-mediated bioactivation pathway of lipophilic indazole analogs leading to hepatotoxicity.

Comparative Toxicity Profiles of 1,4-Dimethyl-1H-indazol-6-ol Analogs

To illustrate structure-toxicity relationships (STR), we compare the unmodified core against three common derivative classes synthesized during hit expansion.

  • Analog A (Unmodified Core): 1,4-dimethyl-1H-indazol-6-ol.

  • Analog B (Ether/Halogenated): 6-methoxy-1,4-dimethyl-3-chloro-1H-indazole. (Increased LogP).

  • Analog C (Basic Amine): 6-(2-(piperidin-1-yl)ethoxy)-1,4-dimethyl-1H-indazole. (Targeting kinases/GPCRs).

  • Analog D (Mercapto-substituted): 2-mercapto-N-(1,4-dimethyl-1H-indazol-6-yl)acetamide.

Table 1: Quantitative Toxicity Profiling Data
Compound ClasshERG IC 50​ (µM)CYP3A4 IC 50​ (µM)Hepatic Clearance (µL/min/mg)HEK-293 Cytotoxicity IC 50​ (µM)Primary Liability
Analog A (Core) > 50.0> 30.012.5> 100.0None (Safe Scaffold)
Analog B (Ether) 25.42.145.865.2CYP3A4 Inhibition
Analog C (Amine) 1.2 15.528.442.1Cardiotoxicity (hERG)
Analog D (Mercapto) 35.08.485.23.5 Hepatotoxicity / DILI

Data Synthesis & Causality: The unmodified core (Analog A) is highly stable and non-toxic, validating its use as a starting scaffold[5]. However, the addition of the piperidine ring in Analog C drastically drops the hERG IC 50​ to 1.2 µM, representing a severe risk for clinical arrhythmias[3]. Analog D demonstrates acute cytotoxicity in healthy HEK-293 cells (IC 50​ = 3.5 µM), corroborating findings that mercapto-acetamide indazole derivatives induce high toxicity in normal cells, necessitating bioisosteric replacement (e.g., with piperazine) to restore the therapeutic window[4].

Self-Validating Experimental Protocols for Toxicity Triage

To ensure scientific integrity, toxicity assays must be designed as self-validating systems. A protocol is only trustworthy if it contains internal controls that automatically invalidate the run if assay conditions drift.

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

This protocol measures the tail current of the hERG potassium channel expressed in CHO cells, identifying the liability seen in Analog C.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel (Kv11.1). Harvest at 70-80% confluency.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch).

    • Self-Validation Step 1: The system must record a seal resistance of > 1 GΩ (Gigaseal) and an access resistance of < 10 MΩ . Cells failing these criteria are automatically excluded from data analysis.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation and inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse Analog C at concentrations ranging from 0.01 µM to 30 µM.

  • Control Validation:

    • Self-Validation Step 2: Run Terfenadine (known hERG blocker) as a positive control. The assay is only valid if the Terfenadine IC 50​ falls strictly between 10 nM and 50 nM .

  • Data Analysis: Calculate fractional block of the tail current relative to vehicle (0.1% DMSO) control.

Protocol 2: Glutathione (GSH) Trapping LC-MS/MS (Reactive Metabolite Screening)

This assay identifies the formation of dangerous electrophilic intermediates (the liability of Analogs B and D) by trapping them with GSH before they can bind to cellular proteins.

  • Microsomal Incubation: Incubate 10 µM of the indazole analog with 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 3.3 mM MgCl 2​ in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS system.

  • Data Interpretation (The Validation Logic):

    • Scan for neutral loss of 129 Da (characteristic of GSH moiety cleavage) in MS2.

    • Look for parent mass shifts of +305 Da (GSH addition minus 2 hydrogens, typical of quinone imine formation) or +307 Da (direct GSH addition).

    • Self-Validation Step: Include Acetaminophen as a positive control. The assay is only valid if the NAPQI-GSH adduct (m/z 457) is successfully detected.

Workflow Start 1,4-Dimethyl-1H-indazol-6-ol Analog Library hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG CYP CYP3A4/2D6 Profiling (Hepatotoxicity) Start->CYP GSH GSH Trapping LC-MS (Reactive Metabolites) Start->GSH Pass Lead Progression (Favorable Profile) hERG->Pass IC50 > 30 µM Fail Structural Refinement (Mitigate Liability) hERG->Fail IC50 < 10 µM CYP->Pass IC50 > 10 µM CYP->Fail IC50 < 1 µM GSH->Pass No Adducts GSH->Fail Adducts Detected

High-throughput predictive toxicity triage workflow for indazole analog libraries.

Strategic Mitigation of Indazole Toxicity

If your 1,4-dimethyl-1H-indazol-6-ol analog flags positive in the above assays, structural refinement is mandatory:

  • To mitigate hERG binding: Reduce the pKa of the basic amine (e.g., converting a piperidine to a morpholine or introducing an electron-withdrawing fluorine adjacent to the amine). Alternatively, increase the topological polar surface area (TPSA) to reduce partitioning into the hERG cavity.

  • To mitigate CYP bioactivation: Block metabolically soft spots. If epoxidation is occurring on a pendant aromatic ring, introduce steric hindrance (e.g., ortho-methyl groups) or block the site with a fluorine atom.

  • To mitigate direct cytotoxicity: Avoid highly reactive moieties like mercapto-acetamides entirely. Bioisosteric replacement with piperazine or homopiperazine maintains hydrogen bonding networks while eliminating thiol-driven oxidative stress[4].

References

  • Wang C, et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". International Journal of Molecular Sciences, MDPI, 2023. Available at:[Link]

  • Furlotti G, et al. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands". Journal of Medicinal Chemistry, ACS Publications, 2012. Available at:[Link]

  • Taylor & Francis Knowledge Centers. "Indazole – Knowledge and References". Available at:[Link]

  • Chen S, et al. "1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism". Bioorganic Chemistry, PubMed/Elsevier, 2023. Available at:[Link]

  • Kochetkov D, et al. "New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds". PubMed, 2025. Available at:[Link]

Sources

Safety Operating Guide

Operational Guide: Safety, Handling, and Disposal of 1,4-Dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, causality-driven operational guide for the safe handling and disposal of 1,4-Dimethyl-1H-indazol-6-ol.

Executive Summary 1,4-Dimethyl-1H-indazol-6-ol (CAS: 1416712-62-3) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Structurally, it combines a nitrogen-rich indazole core with a reactive phenolic hydroxyl group. This dual chemical nature dictates stringent handling and disposal protocols. This guide provides a self-validating, causality-driven operational plan to ensure laboratory safety, environmental compliance, and logical waste management.

Physicochemical & Ecotoxicological Profiling

Understanding the molecular behavior of 1,4-Dimethyl-1H-indazol-6-ol is critical for predicting its environmental impact and determining the correct disposal route.

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Structure Phenolic Indazole (C₉H₁₀N₂O)Dual reactivity; the phenolic group is a severe eye/skin irritant, while the indazole core is highly recalcitrant to biodegradation.
CAS Number 1416712-62-3Must be explicitly listed on all hazardous waste manifests to ensure proper downstream processing.
Aqueous Solubility Low (Lipophilic)Tends to partition into organic solvents. Aqueous waste streams require strict pH control to prevent precipitation or toxic accumulation.
Thermal Stability High (Heterocyclic core)Resists standard thermal degradation. Requires high-temperature incineration (>1000°C) for complete molecular destruction.
Combustion Byproducts CO, CO₂, NOₓOxidation of the nitrogen atoms in the indazole ring generates nitrogen oxides (NOₓ), mandating the use of alkaline scrubbers during incineration.

Waste Segregation & Processing Protocols

Improper disposal of phenolic heterocycles down laboratory drains can disrupt wastewater treatment plant (WWTP) microbial communities and cause severe aquatic toxicity[1][2]. All waste must be captured at the source and segregated properly.

Methodology 1: Aqueous Waste Processing

  • Collection: Funnel all aqueous washings containing the compound into a designated, chemically resistant high-density polyethylene (HDPE) carboy.

  • Validation (Pre-treatment): Test the initial pH of the solution using wide-range indicator strips.

  • Neutralization: Carefully add dilute NaOH or HCl to adjust the pH to a stable range of 5 to 9[3].

    • Causality: Highly acidic or basic phenolic solutions can react exothermically with other waste stream components. Adjusting the pH prevents the volatilization of toxic derivatives and ensures compatibility with standard aqueous waste drums[1][3].

  • Validation (Post-treatment): Re-test the pH to confirm it has stabilized within the 5–9 range before securely capping the container.

Methodology 2: Organic Solvent Waste

  • Segregation: Direct all organic effluents (e.g., ethyl acetate, DMF, CPME) containing the compound into "Non-Halogenated Organic Waste" drums.

    • Causality: Mixing this waste with halogenated solvents unnecessarily increases disposal costs and complicates the incineration process, as the facility would need to manage both halogenated acids and NOₓ emissions simultaneously.

Methodology 3: Solid Waste and PPE

  • Packaging: Place all contaminated silica gel, filter papers, and disposable nitrile gloves into a puncture-proof solid waste drum[4].

  • Containment: Double-bag all fine powders to prevent aerosolization.

    • Causality: Phenolic dusts are severe respiratory and ocular irritants. Double-bagging acts as a physical barrier against inhalation exposure during transit and handling[2].

Spill Response & Decontamination (Self-Validating Protocol)

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Containment: Instantly surround and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or commercial polypads[2].

    • Causality: Do not use sawdust or combustible organics. Phenolic compounds can act as weak acids and may react unpredictably with organic combustible materials, potentially creating a fire hazard[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and transfer it into a sealable HDPE container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual phenols, followed by a thorough deionized water rinse.

  • Validation: Swab the decontaminated area and check the pH of the residual moisture. A neutral reading (pH ~7) confirms the complete removal of the phenolic residue.

Final Destruction: The Incineration Mandate

Landfilling or sewer discharge of 1,4-Dimethyl-1H-indazol-6-ol is strictly prohibited. The ultimate and only acceptable disposal method is high-temperature incineration at a permitted hazardous waste facility[4].

Mechanistic Justification: Indazoles are highly stable nitrogen heterocycles that resist standard environmental degradation. When subjected to thermal degradation or combustion, the nitrogen atoms within the indazole ring oxidize to form nitrogen oxides (NOₓ)[5]. NOₓ gases are potent environmental pollutants responsible for acid rain and tropospheric ozone depletion[6]. Therefore, the incineration facility must be equipped with an afterburner and an alkaline scrubber system to capture, neutralize, and eliminate NOₓ emissions before any atmospheric release[7].

Waste Management Decision Workflow

G Start 1,4-Dimethyl-1H-indazol-6-ol Waste Stream Aqueous Aqueous Solution Start->Aqueous Water-based Organic Organic Solvent Start->Organic Solvent-based Solid Solid Waste (PPE, Silica, Powders) Start->Solid Contaminated Materials Neutralize Adjust pH to 5-9 Collect in Aqueous Drum Aqueous->Neutralize SolventDrum Collect in Non-Halogenated Drum Organic->SolventDrum SolidDrum Double-bag & Seal in Solid Waste Drum Solid->SolidDrum Incinerator High-Temp Incineration (Requires NOx Scrubber) Neutralize->Incinerator SolventDrum->Incinerator SolidDrum->Incinerator

Disposal workflow for 1,4-Dimethyl-1H-indazol-6-ol waste streams.

References

  • material safety data sheet: DISPOSAL CONSIDERATIONS , gene.com.4

  • Hazardous Waste Disposal Guide - Environmental Health and Safety , dartmouth.edu. 1

  • Chemical Waste Management for Laboratories , uff.br. 3

  • Phenol - Hazardous Substance Fact Sheet , nj.gov. 2

  • US10828596B2 - Promoted ammonium salt-protected activated carbon sorbent particles for removal of mercury from gas streams , google.com. 7

  • Production and Chemical Utilization of Bio-oil by Fast Pyrolysis of Sewage Sludge , nii.ac.jp. 5

  • Hydrothermal carbonization of sewage sludge and the influence of pH on phosphorus transformation and hydrochar properties , uni-rostock.de. 6

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.